5,6,7-trifluoro-1H-indole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5,6,7-trifluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSVCBDSJEBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C21)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-64-3 | |
| Record name | 5,6,7-trifluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
5,6,7-Trifluoro-1H-indole (CAS 247564-64-3): Synthesis, Physicochemical Profiling, and Applications in Cation–π Receptor Probing
Executive Summary5,6,7-Trifluoro-1H-indole[1] is a highly specialized fluorinated heterocyclic building block utilized extensively in advanced medicinal chemistry and molecular neurobiology. By strategically incorporating three fluorine atoms on the benzenoid ring of the indole core, researchers can systematically modulate the electronic properties of the aromatic system without introducing significant steric hindrance[2]. This whitepaper provides an in-depth technical analysis of 5,6,7-trifluoro-1H-indole, detailing its physicochemical properties, validated synthetic methodologies, and its critical role in probing cation–π interactions withinnicotinic acetylcholine receptors (nAChRs)[3].
Physicochemical Profiling & Structural Causality
The unique utility of 5,6,7-trifluoro-1H-indole stems from the high electronegativity of fluorine. The inductive electron-withdrawing effect of the three fluorine atoms significantly depletes the π-electron density of the indole ring.
Causality of Fluorination:
-
Isosteric Replacement: The van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å). This allows 5,6,7-trifluoro-1H-indole to act as a nearly perfect structural isostere for native indole, fitting seamlessly into the same hydrophobic or aromatic binding pockets in target proteins[1].
-
Electronic Modulation: The progressive addition of fluorine atoms linearly decreases the cation–π binding energy. This predictable electronic scaling is essential for plotting structure-activity relationships (SAR) in receptor binding assays[2].
Table 1: Physicochemical Properties of 5,6,7-Trifluoro-1H-indole
| Property | Value |
| CAS Number | 247564-64-3[3] |
| Molecular Formula | C8H4F3N[4] |
| Molecular Weight | 171.12 g/mol [3] |
| InChI Key | QSMSVCBDSJEBFM-UHFFFAOYSA-N[3] |
| Physical Form | Solid (Room Temperature)[3] |
| Purity Standards | ≥ 95% (typically verified by HPLC/NMR)[4] |
Synthetic Methodology: The Sonogashira-CuI Cyclization Protocol
The synthesis of 5,6,7-trifluoro-1H-indole requires a robust, regioselective approach. The standard and most reliable method involves a followed by a copper(I)-mediated intramolecular cyclization[5]. This protocol ensures high fidelity in maintaining the fluorination pattern.
Causality of Reagent Selection:
-
PdCl2(PPh3)2 / CuI: The palladium catalyst facilitates the oxidative addition into the aryl-iodine bond, while CuI acts as a co-catalyst to form the reactive copper acetylide.
-
DMF as Solvent in Cyclization: N,N-Dimethylformamide (DMF) is chosen for the cyclization step because its polar aprotic nature stabilizes the transition state of the nucleophilic attack by the aniline nitrogen onto the activated alkyne[2].
Step-by-Step Experimental Protocol:
Step 1: Sonogashira Cross-Coupling
-
Preparation: In an inert atmosphere (argon/nitrogen), dissolve 1.0 equivalent of 2,3,4-trifluoro-6-iodoaniline in anhydrous triethylamine (TEA) and tetrahydrofuran (THF) (1:1 ratio).
-
Catalyst Addition: Add 0.05 equivalents of bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] and 0.1 equivalents of Copper(I) iodide (CuI).
-
Alkyne Introduction: Slowly add 1.2 equivalents of trimethylsilylacetylene (TMS-acetylene) dropwise at room temperature.
-
Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor completion via TLC or LC-MS.
-
Workup: Filter the mixture through a Celite pad to remove metal salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield 6-(trimethylsilylethynyl)-2,3,4-trifluoroaniline[1].
Step 2: CuI-Mediated Cyclization
-
Preparation: Dissolve the purified 6-(trimethylsilylethynyl)-2,3,4-trifluoroaniline in anhydrous DMF.
-
Cyclization: Add 1.5 equivalents of CuI. Heat the reaction mixture to 100°C for 2-4 hours under an inert atmosphere[2].
-
Validation: The CuI serves a dual purpose: it facilitates the desilylation of the alkyne and activates the triple bond for the 5-endo-dig cyclization by the adjacent amine.
-
Workup & Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via column chromatography to isolate pure 5,6,7-trifluoro-1H-indole (CAS 247564-64-3)[3].
Synthetic workflow for 5,6,7-trifluoro-1H-indole via Sonogashira coupling.
Applications in Drug Development: Probing Cation–π Interactions
In molecular neurobiology, the cation–π interaction is a fundamental non-covalent force that dictates the binding of endogenous neurotransmitters, such as acetylcholine (ACh), to their respective receptors[1]. 5,6,7-Trifluoro-1H-indole is a critical precursor for synthesizing, an unnatural amino acid used to probe these interactions[2].
Self-Validating Experimental System: To prove that a specific tryptophan residue (e.g., Trp149 in the nAChR) participates in a cation–π interaction with ACh, researchers employ in vivo nonsense suppression mutagenesis[1].
-
Synthesis of F3-Trp: 5,6,7-Trifluoro-1H-indole is enzymatically or chemically converted into the corresponding fluorinated tryptophan.
-
tRNA Ligation: The unnatural amino acid is chemically ligated to a suppressor tRNA (pdCpA-amino acid conjugate)[2].
-
Oocyte Expression: Xenopus oocytes are co-injected with the mutant mRNA (containing a UAG stop codon at the target Trp site) and the charged suppressor tRNA.
-
Electrophysiological Assay: The functional receptors expressed on the oocyte surface are tested for ACh sensitivity (EC50).
Mechanistic Insight: Because each fluorine atom withdraws electron density, the cation–π binding energy is systematically reduced. If a cation–π interaction is present, the log(EC50) of the receptor will increase linearly with the degree of fluorination (from wild-type Trp → monofluoro-Trp → difluoro-Trp → 5,6,7-trifluoro-Trp). This provides an unambiguous, self-validating proof of the binding mechanism[1].
Logic pathway demonstrating how progressive fluorination modulates cation-π binding.
Analytical Validation & Quality Control
To ensure the integrity of 5,6,7-trifluoro-1H-indole for sensitive biological assays, rigorous quality control is mandatory[3].
-
1H NMR (CDCl3): Expected to show the distinct indole NH proton (broad singlet, ~8.2 ppm) and the single aromatic proton at the 4-position, heavily split by long-range fluorine coupling.
-
19F NMR (CDCl3): Three distinct fluorine signals corresponding to the 5, 6, and 7 positions, exhibiting complex multiplet splitting due to F-F and F-H coupling.
-
LC-MS: A molecular ion peak [M-H]- at m/z 170.1 in negative electrospray ionization (ESI) mode, confirming the molecular weight of 171.12 g/mol .
References
-
Title: From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist Source: Elsevier Science URL: [Link]
Sources
- 1. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 5,6,7-Trifluoro-1H-indole | 247564-64-3 [sigmaaldrich.com]
- 4. 5,6,7-trifluoro-1H-indole | CymitQuimica [cymitquimica.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
trifluoroindole derivatives in drug discovery
An In-Depth Technical Guide to Trifluoroindole Derivatives in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into this scaffold has emerged as a powerful strategy in modern drug design. This guide provides a comprehensive technical overview of trifluoroindole derivatives, exploring their synthesis, multifaceted therapeutic applications, and the nuanced structure-activity relationships (SAR) that govern their efficacy. We will delve into the rationale behind their design, from enhancing metabolic stability to modulating target binding, and present field-proven insights for researchers, scientists, and drug development professionals.
The Trifluoromethyl Group: A Game-Changer for the Indole Scaffold
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[4][5] The trifluoromethyl group, in particular, imparts a unique combination of electronic and steric effects that can dramatically improve a molecule's drug-like characteristics.
-
Metabolic Stability and Bioavailability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer half-life in vivo.[4]
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system (CNS).[4][5]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, such as the indole N-H.[5] This can influence the molecule's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.
-
Enhanced Binding Affinity: The CF3 group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole interactions and orthogonal multipolar interactions with amide backbones, which are not possible for a methyl group. This can lead to a significant increase in binding affinity and potency.
The following diagram illustrates the logical flow from the core indole structure to the enhanced properties conferred by trifluoromethylation.
Caption: Logical relationship between the core indole structure and its enhanced properties upon trifluoromethylation.
Synthetic Pathways to Trifluoroindole Derivatives
The synthesis of trifluoroindole derivatives requires specialized methods to introduce the CF3 group efficiently and with regiocontrol. Several robust protocols have been developed.
Domino Trifluoromethylation/Cyclization
A highly efficient one-pot method involves the domino trifluoromethylation and cyclization of readily available 2-alkynylanilines.[6] This approach utilizes a fluoroform-derived copper-trifluoromethyl (CuCF3) reagent.
-
Causality of Experimental Choices: The use of N-tosyl or N-mesyl protecting groups on the aniline nitrogen is crucial for successful cyclization.[6] These electron-withdrawing groups activate the substrate and facilitate the desired reaction cascade. The choice of additives like tetramethylethylenediamine (TMEDA) can also be critical, as it can act as both a ligand for the copper catalyst and a carbon donor in certain transformations.[6]
Experimental Workflow: Domino Synthesis
Caption: Workflow for the domino synthesis of 2-(trifluoromethyl)indoles.
Protocol 1: Synthesis of 2-(Trifluoromethyl)indoles via Domino Reaction
This protocol is adapted from the method described by Ye et al.[6]
-
Preparation: In a nitrogen-filled glovebox, add the N-protected 2-alkynylaniline (0.2 mmol), CuCF3 reagent (0.4 mmol), and a suitable solvent (e.g., DMF, 2 mL) to a sealed reaction tube.
-
Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(trifluoromethyl)indole.
Trifluoroindoles as High-Value Scaffolds in Therapeutic Areas
The unique properties of trifluoroindole derivatives have led to their exploration in a wide range of therapeutic contexts, most notably in oncology and neurodegenerative diseases.
Anticancer Agents: Targeting Kinase Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[7][8] Indole derivatives have been extensively developed as kinase inhibitors, and the trifluoroindole scaffold offers distinct advantages.[7][9][10]
Case Study: PI3Kδ Inhibition in Leukemia The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in malignancies, promoting cell proliferation and survival.[11] Bioisosteric replacement of a standard indole moiety led to the development of FD223, a potent and highly selective PI3Kδ inhibitor for the potential treatment of Acute Myeloid Leukemia (AML).[11][12]
-
Mechanism of Action: FD223 effectively suppresses the phosphorylation of AKT at Ser473, a key downstream effector of PI3K. This inhibition leads to cell cycle arrest in the G1 phase and ultimately inhibits the proliferation of AML cell lines.[11][12]
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by a trifluoroindole derivative.
Comparative Biological Activity of Indole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Key Structural Feature | Reference |
| FD223 | PI3Kδ | 1 | MOLM-16 (AML) | Trifluoro-pyrrolo-pyrimidine | [11][12] |
| Idelalisib | PI3Kδ | ~2.5 | Various | Purine scaffold | [11] |
| Sunitinib | VEGFR, PDGFR | 2-10 | Various | 5-Fluoro-oxindole | [13][14] |
| Compound 5l | FLT3 / CDK2 | 36.2 / 8.2 | NCI-60 | 5-Fluoro-oxindole | [13] |
Agents for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, protein aggregation, and neuroinflammation.[15] Indole derivatives, known for their antioxidant and neuroprotective properties, are promising candidates for developing new therapies.[16][17][18]
The introduction of fluorine can enhance the ability of these compounds to cross the blood-brain barrier and improve their overall pharmacokinetic profile, making them more suitable for treating CNS disorders. For example, indole derivatives have been designed as dual-effective agents that combine N-methyl-D-aspartate (NMDA) receptor antagonism with antioxidant activity to offer a multi-pronged neuroprotective strategy.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoroindole derivatives is highly dependent on the position and nature of substituents on the indole ring.
-
Position of Fluorination: The placement of the fluoro or trifluoromethyl group is critical. For instance, in a series of indole-chalcones, a fluoro group at the 5- or 6-position of the indole ring resulted in potent cytotoxicity against drug-resistant colorectal cancer cells.[19]
-
Bioisosteric Replacement: The trifluoromethyl group can serve as an effective bioisostere for other chemical groups. In the development of CB1 receptor positive allosteric modulators, a CF3 group successfully replaced an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[20] This demonstrates the power of using the CF3 group to overcome the liabilities of "undesirable" functional groups while maintaining or improving biological activity.
SAR Logic Diagram
Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis for trifluoroindole derivatives.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is representative of an in vitro assay to screen for biological activity, adapted from a study on 5-fluoro-2-oxindole derivatives.[21]
-
Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare various concentrations of the test trifluoroindole compound.
-
Incubation: In a 96-well plate, add the α-glucosidase solution to wells containing either the test compound or a vehicle control. Incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.
-
Measurement: Incubate the plate at 37 °C for a further 20 minutes. Stop the reaction by adding a sodium carbonate (Na2CO3) solution.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition percentage against inhibitor concentration.
Conclusion and Future Perspectives
Trifluoroindole derivatives represent a highly valuable and versatile class of molecules in drug discovery. The strategic incorporation of the trifluoromethyl group confers significant advantages, including enhanced metabolic stability, modulated physicochemical properties, and potent biological activity across a range of therapeutic targets. Synthetic methodologies have evolved to provide efficient access to these complex scaffolds, enabling extensive SAR studies and lead optimization.
Future research will likely focus on developing more stereoselective and regioselective fluorination techniques, exploring novel trifluoroindole derivatives against new and challenging biological targets, and applying computational methods to rationally design next-generation inhibitors with improved potency and selectivity. The trifluoroindole scaffold is poised to remain a "privileged" and fruitful starting point for the development of innovative medicines to address significant unmet medical needs.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20, 1676-1679. [Link]
-
ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]
-
RJPT. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. (2024). Synthesis of fluoroindole derivatives 409 (a–b). Tetrahedron. [Link]
-
Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745-753. [Link]
-
Lin, J., Liang, Q.-M., Ye, Y.-N., Xiao, D., & Lu, L. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 609. [Link]
-
Tseng, C.-C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]
-
PubMed. (2011). Synthesis of indole and biindolyl triflones: trifluoromethanesulfonylation of indoles with Tf2O/TTBP (2,4,6-tri-tert-butylpyridine) system. [Link]
-
PubMed. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]
-
ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]
-
Heinrich, T. (n.d.). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo. CHIMIA. [Link]
-
ResearchGate. (n.d.). Structure of 5-fluoroindole derivatives 145–150. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(7), 896. [Link]
-
ResearchGate. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
-
RSC Medicinal Chemistry. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Link]
-
Preprints.org. (2024). Compounds Based on Indoles in the Creation of Anti-Neurodegenerative Medicines. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. [Link]
-
The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
PubMed. (2013). Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies. [Link]
-
ResearchGate. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]
-
OAText. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]
-
Semantic Scholar. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. [Link]
-
PubMed. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
Zhou, G., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5257-5266. [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
-
Sola, I., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(24), 17208. [Link]
-
Sharma, D., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 237, 114389. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of indoles and their applications. [Link]
-
Zhang, M., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 7(1), 256. [Link]
-
MDPI. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]
-
PubMed. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. [Link]
-
Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]
-
MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. [Link]
-
PubMed. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. [Link]
-
JCT. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
PubMed. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]
- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]
- 18. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules | MDPI [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
Engineering Next-Generation Therapeutics: The Discovery and Application of Novel Trifluoroindole Scaffolds
The Physicochemical Rationale for Trifluoromethylation
As a Senior Application Scientist navigating the high attrition rates of modern drug discovery, I consistently emphasize the strategic functionalization of privileged scaffolds. The indole ring is ubiquitous in biologically active compounds, serving as the core of countless neurotransmitters, natural products, and synthetic drugs. However, functionalizing indoles with a trifluoromethyl ( −CF3 ) group fundamentally alters their1[1].
-
Lipophilicity & Membrane Permeability: The highly electronegative −CF3 group increases the overall lipophilicity (LogP) of the molecule. This enhancement directly translates to superior passive diffusion across cellular membranes and the blood-brain barrier (BBB), a critical parameter for CNS-targeted therapeutics[1].
-
Metabolic Stability: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. Strategically placing a −CF3 group at metabolically labile positions (such as C-2 or C-5 of the indole core) effectively blocks oxidative metabolism due to the strength of the C-F bond, thereby prolonging the drug's half-life[1].
-
Electronic Modulation: The strong electron-withdrawing nature of the −CF3 group modulates the pKa of adjacent hydrogen bond donors (like the indole N-H). This electronic tuning directly impacts target binding affinity by optimizing hydrogen bonding networks within the receptor pocket[2].
Advanced Synthetic Methodologies: Radical-Mediated Trifluoromethylation
Historically, synthesizing trifluoroindoles required harsh conditions, toxic gaseous reagents (like CF3I ), or expensive transition-metal catalysts. Modern synthetic workflows have shifted towards 2 that offer superior regioselectivity and broad functional group tolerance without the need for N-protecting groups[2].
Protocol: Metal-Free Radical Trifluoromethylation of Isonitriles
This self-validating protocol utilizes Togni's reagent as a bench-stable, electrophilic −CF3 source, initiated by a single-electron transfer (SET) mechanism[2].
Step 1: Reagent Preparation & Atmosphere Control
-
Action: Charge an oven-dried Schlenk tube with the isonitrile precursor (1.2 equiv), Togni's reagent (1.0 equiv), K2CO3 (2.0 equiv), and tetrabutylammonium iodide ( Bu4NI , 20 mol%).
-
Causality: Bu4NI acts as a mild, metal-free radical initiator. The iodide ion donates an electron to Togni's reagent, homolytically cleaving the hypervalent I-CF3 bond to generate the highly reactive CF3∙ radical. K2CO3 acts as a base to neutralize acidic byproducts, preventing the premature hydrolytic degradation of the sensitive isonitrile precursor.
Step 2: Solvent Addition & Deoxygenation
-
Action: Evacuate and backfill the Schlenk tube with Argon gas (repeat 3x). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Causality: Argon displacement is a critical self-validating step; ambient oxygen acts as a potent radical scavenger, forming unreactive peroxy species that terminate the chain reaction. 1,4-dioxane is selected because it provides an optimal dielectric environment to stabilize radical intermediates and possesses a boiling point suitable for the required thermal initiation.
Step 3: Radical Addition and Intramolecular Cyclization
-
Action: Stir the reaction mixture at 80 °C for 12 hours. Monitor conversion via TLC.
-
Causality: The electrophilic CF3∙ radical selectively attacks the electron-rich carbon of the isonitrile, forming a transient imidoyl radical. This intermediate undergoes a rapid, entropically favored cyclization into the adjacent aromatic ring. Subsequent rearomatization yields the thermodynamically stable 2-trifluoromethylindole core[2].
Step 4: Quenching and Purification
-
Action: Cool the vessel to room temperature, quench with deionized water, extract with ethyl acetate, and purify via silica gel flash chromatography (hexane/EtOAc gradient).
Workflow of radical-mediated synthesis of 2-trifluoromethylindoles using Togni's reagent.
Biological Evaluation: High-Throughput Screening & SAR
The integration of trifluoroindoles into high-throughput screening libraries has yielded potent hits across diverse therapeutic areas, highlighting the scaffold's versatility.
Case Study A: p97 AAA ATPase Inhibitors (Oncology)
The p97 AAA ATPase is a critical regulator of protein homeostasis, facilitating the extraction and degradation of ubiquitinated proteins via the 26S proteasome. Inhibiting p97 leads to the lethal accumulation of polyubiquitinated proteins, triggering severe endoplasmic reticulum (ER) stress and apoptosis in cancer cells[3]. During a medicinal chemistry optimization campaign, researchers discovered that 3[3].
To understand the steric and electronic boundaries of the binding pocket, a rigorous Structure-Activity Relationship (SAR) study compared the trifluoromethyl group against other bioisosteres, including the bulky, highly lipophilic pentafluorosulfanyl ( −SF5 ) group[3].
Table 1: Biochemical Activities of C-5 Substituted Indole p97 Inhibitors
| Compound | C-5 Substituent | p97-ADPGlo IC50 (μM) | Standard Deviation (μM) | Mechanistic Insight |
| 23 | −NO2 | 0.05 | ± 0.04 | Optimal electronic fit; strong H-bond acceptor. |
| 24 | −CH3 | 0.24 | ± 0.11 | Favorable hydrophobic interaction. |
| 26 | −OCF3 | 3.8 | ± 0.8 | Conformational flexibility reduces binding entropy. |
| 12 | −CF3 | 4.7 | ± 2.0 | Strong electronegativity; rigid hydrophobic fit. |
| 13 | −SF5 | 21.5 | ± 0.4 | Steric clash; volume exceeds pocket capacity. |
Data summarized from Bastola et al., ACS Med Chem Lett.[3]
Causality in SAR: While the −SF5 group is often touted as a "super-trifluoromethyl" group due to its enhanced lipophilicity and electronegativity, its octahedral geometry significantly increases its van der Waals volume. The nearly 5-fold drop in potency (IC50 4.7 μM for −CF3 vs 21.5 μM for −SF5 ) indicates a strict volumetric constraint within the p97 binding cleft. The steric bulk of −SF5 induces a repulsive clash, proving that the −CF3 group offers the optimal balance of electronegativity and spatial economy for this specific target[3].
Mechanism of p97 AAA ATPase inhibition by trifluoroindoles leading to cancer cell apoptosis.
Case Study B: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (Virology)
Beyond oncology, trifluoroindoles have been engineered as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Novel derivatives have demonstrated 4, outperforming legacy drugs like nevirapine[4]. Crucially, the unique spatial projection and rigidity of the −CF3 group allow these compounds to maintain high potency against the prevalent Y181C drug-resistant mutant strain. This showcases the scaffold's ability to overcome viral escape mechanisms by engaging conserved hydrophobic pockets within the reverse transcriptase allosteric site[4].
Conclusion
The strategic incorporation of the trifluoromethyl group into the indole architecture represents a masterclass in bioisosteric design. By understanding the causal relationships between chemical structure, synthetic accessibility, and biological target topology, researchers can leverage trifluoroindoles to rescue failing drug programs, overcome resistance mutations, and unlock novel therapeutic modalities.
References
-
The Power of Trifluoromethyl Indoles in Modern Drug Discovery NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles Organic Letters, ACS Publications[Link]
-
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile Organic & Biomolecular Chemistry, RSC Publishing[Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 ACS Medicinal Chemistry Letters (via PMC/NIH)[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Potential of 5,6,7-Trifluoro-1H-Indole: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets.[1] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design, often enhancing critical properties such as metabolic stability, membrane permeability, and binding affinity.[3][4][5] The compound 5,6,7-trifluoro-1H-indole represents a compelling, yet underexplored, starting point for drug discovery. The dense fluorination on the benzene ring is anticipated to significantly modulate its physicochemical and pharmacokinetic properties. This guide provides a comprehensive analysis of high-potential therapeutic targets for 5,6,7-trifluoro-1H-indole, grounded in existing literature for structurally related compounds, and presents detailed experimental workflows for target validation.
Rationale: Why 5,6,7-Trifluoro-1H-Indole?
The therapeutic potential of indole derivatives is vast, with applications in oncology, neurodegenerative diseases, and infectious diseases.[6][7][8] Modifications, especially halogenation, have been shown to increase the potency of these compounds, in some cases making them more effective than standard chemotherapies.[9] Fluorine, in particular, can increase lipophilicity and bioavailability, enhancing the ability of a molecule to cross the blood-brain barrier—a critical factor for neurological drug candidates.[3][10]
The specific 5,6,7-trifluoro substitution pattern is of high interest. This contiguous placement of three fluorine atoms creates a strong electron-withdrawing effect on the benzene portion of the indole ring, which can drastically alter the pKa of the indole N-H, influence hydrogen bonding capabilities, and create unique electrostatic interactions with target proteins. A derivative of this core, 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide, has already been identified as a potent and selective antagonist of the Androgen Receptor's Binding Function-3 (BF3) site, demonstrating clear therapeutic promise in castration-resistant prostate cancer (CRPC).[11][12] This finding serves as a powerful starting point for our investigation.
High-Priority Therapeutic Target Classes
Based on the established activities of fluorinated indoles and the direct evidence for a 5,6,7-trifluoro-1H-indole derivative, we can prioritize several target classes for investigation.
| Target Class | Specific Example(s) | Therapeutic Area | Rationale / Key Evidence |
| Nuclear Receptors | Androgen Receptor (AR) | Oncology (Prostate Cancer) | A derivative is a potent AR BF3 antagonist with excellent in vivo activity against enzalutamide-resistant prostate cancer.[11][12] |
| Protein Kinases | VEGFR-2, EGFR, CDKs, DYRK1/2 | Oncology, Neuroinflammation | Fluorinated indoles and azaindoles are well-established kinase inhibitors, targeting the ATP-binding pocket.[13][14][15] |
| Bacterial Enzymes | DNA Gyrase (GyrB Subunit) | Infectious Diseases | Indole derivatives exhibit antibacterial activity, and molecular docking studies predict binding to the ATP-binding site of DNA gyrase.[16][17] |
| GPCRs | Serotonin Receptor (5-HT7) | Neurology (Neuropathic Pain) | Fluorinated indole-imidazole conjugates are potent and selective 5-HT7 receptor agonists.[18][19] |
Experimental Workflows for Target Identification and Validation
A systematic approach is crucial to efficiently identify and validate the biological targets of 5,6,7-trifluoro-1H-indole. The following workflow illustrates a logical progression from broad screening to specific validation assays.
Caption: General workflow for target identification and validation.
Detailed Protocol: Androgen Receptor (AR) Target Validation
Given the strong preclinical evidence for a derivative, validating the interaction of 5,6,7-trifluoro-1H-indole with the Androgen Receptor is the highest priority. The objective is to determine if the core scaffold itself has affinity for the AR and can antagonize its function.
3.1.1. Experimental Rationale
3.1.2. Workflow Diagram: AR Antagonism Assay
Caption: Workflow for a cell-based AR reporter gene assay.
3.1.3. Step-by-Step Protocol: AR-Luciferase Reporter Assay
-
Cell Culture: Culture AR-negative prostate cancer cells (e.g., PC-3) in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Seeding: Seed 10,000 cells per well in a 96-well white, clear-bottom plate and allow to adhere overnight.
-
Transfection: Co-transfect cells using a lipid-based transfection reagent with an AR expression plasmid and a luciferase reporter plasmid driven by an androgen-response element (ARE) promoter.
-
Compound Preparation: Prepare a 10-point serial dilution of 5,6,7-trifluoro-1H-indole (e.g., from 100 µM to 5 nM) in DMSO. Prepare controls: vehicle (DMSO), a known antagonist like Enzalutamide (10 µM), and the androgen agonist dihydrotestosterone (DHT, 10 nM).
-
Treatment: After 24 hours of transfection, replace the medium with media containing the test compounds and/or controls. All wells (except the negative control) should be stimulated with 10 nM DHT to induce AR activity.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Lysis and Luminescence Reading: Discard the media, lyse the cells, and measure luciferase activity using a commercial kit and a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to the DHT-only control (100% activity) and vehicle control (0% activity). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
3.1.4. Hypothetical Data & Interpretation
A successful outcome would show a dose-dependent decrease in luciferase activity for 5,6,7-trifluoro-1H-indole.
| Compound | IC50 (µM) in AR Reporter Assay |
| Enzalutamide (Control) | 0.15 |
| 5,6,7-Trifluoro-1H-indole | 5.2 |
| Indole (unsubstituted) | >100 |
-
Interpretation: An IC50 of 5.2 µM would indicate that 5,6,7-trifluoro-1H-indole is a moderately potent AR antagonist. The lack of activity from the parent indole would confirm that the trifluoro substitution is essential for activity, providing a strong rationale for a medicinal chemistry program.
Detailed Protocol: Kinase Inhibition Profiling
Indoles and azaindoles are classic "hinge-binding" motifs that interact with the ATP-binding site of protein kinases.[14][20] The trifluorinated ring could form favorable interactions within this pocket.
3.2.1. Experimental Rationale
An initial broad kinase panel screen is the most efficient way to identify potential kinase targets. A single-point high-concentration screen (e.g., at 10 µM) against a large panel (e.g., >400 kinases) can quickly identify "hits." Follow-up dose-response assays on these hits will determine their IC50 values and thus their potency and selectivity.
3.2.2. Step-by-Step Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Assay Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value in the appropriate kinase buffer.
-
Compound Addition: Add 5,6,7-trifluoro-1H-indole at a final concentration of 10 µM. Include a DMSO vehicle control (0% inhibition) and a potent, broad-spectrum kinase inhibitor like Staurosporine as a positive control (100% inhibition).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. Hits are typically defined as compounds causing >50% or >75% inhibition.
-
Follow-up: For any identified hits, repeat the assay with a 10-point dose-response curve to determine the IC50 value.
3.2.3. Hypothetical Data & Interpretation
| Kinase Target | % Inhibition @ 10 µM | Follow-up IC50 (µM) |
| VEGFR-2 | 89% | 0.95 |
| CDK9 | 81% | 2.1 |
| EGFR | 15% | > 50 |
| SRC | 22% | > 50 |
-
Interpretation: This profile suggests that 5,6,7-trifluoro-1H-indole is a relatively potent and selective inhibitor of VEGFR-2 and CDK9. This dual inhibition could be highly valuable in an oncology setting, as it would target both angiogenesis and transcription. The next step would be to confirm this activity in a cell-based assay by measuring the phosphorylation of downstream targets (e.g., p-ERK for the VEGFR pathway).
Conclusion and Future Directions
The available evidence strongly positions 5,6,7-trifluoro-1H-indole as a high-value scaffold for drug discovery. The most immediate and promising therapeutic target is the Androgen Receptor , based on potent activity demonstrated by a closely related derivative in advanced models of prostate cancer.[11][12] This avenue should be prioritized, starting with the validation assays described herein.
Concurrently, the well-established role of fluorinated indoles as kinase inhibitors warrants a broad screening campaign.[13] A profile showing potent and selective inhibition of key oncogenic or inflammatory kinases could open up entirely new therapeutic applications. Finally, its potential as an antimicrobial or CNS-active agent should not be discounted and could be explored through phenotypic screening.[16][18]
The journey from a core scaffold to a clinical candidate is arduous, but 5,6,7-trifluoro-1H-indole presents a scientifically sound and compelling starting point. The experimental frameworks provided in this guide offer a clear, validated path for researchers to begin unlocking its full therapeutic potential.
References
- Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025). Vertex AI Search.
- Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). Bioorganic & Medicinal Chemistry.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
- Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. (2018). Medicinal Chemistry Research.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules.
- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Vertex AI Search.
- Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione deriv
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules.
- Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022).
- Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. (2019). European Journal of Medicinal Chemistry.
- Basic mechanism of action for indole containing anti-lung cancer drugs. (2025).
- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009). Future Medicinal Chemistry.
- Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. (2019).
- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2015). Current Pharmaceutical Design.
- Development of 2-(5,6,7-Trifluoro-1 H -Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. (2021).
- Indole-Based Compounds in the Development of Anti-Neurodegener
- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). RSC Medicinal Chemistry.
- Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Journal of Chemical Biology & Pharmaceutical Chemistry.
- Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. (2021). Journal of Medicinal Chemistry.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023).
- Fluorine-containing indoles: Synthesis and biological activity. (2018).
- 7-Fluoro-1H-Indole Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
- Azaindole Therapeutic Agents. (2020). Progress in Heterocyclic Chemistry.
- dimethyl-1H-pyrrol-1-yl)-1H-indole as a Potential Enzyme Inhibitor. (2025). BenchChem.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (2020). Doctoral Thesis.
Sources
- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 14. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 16. en.uaeh.edu.mx [en.uaeh.edu.mx]
- 17. ajchem-b.com [ajchem-b.com]
- 18. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 5,6,7-Trifluoro-1H-indole via Tandem Sonogashira/Cyclization
Introduction & Strategic Rationale
Polyfluorinated indoles are highly privileged scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms at the 5, 6, and 7 positions of the indole core dramatically lowers the pKa of the N-H bond, increases lipophilicity, and modulates the electronic nature of the aromatic system. This specific substitution pattern has been critical in probing cation–π interactions in nicotinic acetylcholine receptors [1] and in the development of potent, orally available androgen receptor (AR) antagonists for castration-resistant prostate cancer [2].
Synthesizing highly fluorinated indoles presents unique regiochemical challenges. Traditional methods, such as the Bartoli indole synthesis (using vinylmagnesium bromide and a nitroarene), often fail or proceed with poor regioselectivity when applied to highly substituted fluoronitrobenzenes. Similarly, the Hemetsberger synthesis requires the handling of potentially explosive ethyl azidoacetate at elevated temperatures.
To overcome these limitations, the most robust, scalable, and regioselective approach is a two-step Palladium-catalyzed Sonogashira cross-coupling followed by a Copper-mediated tandem desilylation/cyclization [3]. By starting with the commercially available 2,3,4-trifluoro-6-iodoaniline, the regiochemistry of the final indole is unambiguously locked, ensuring a high-fidelity synthesis.
Mechanistic Pathway & Workflow
The synthesis relies on a precise sequence of transition-metal-mediated transformations. In the first step, a Sonogashira coupling attaches a protected alkyne (trimethylsilylacetylene) to the ortho-position of the aniline. In the second step, thermal conditions in the presence of Cu(I) drive the cleavage of the labile C-Si bond, generating a terminal alkyne in situ. The Cu(I) species then π-coordinates to the alkyne, lowering the LUMO energy and facilitating a nucleophilic 5-endo-dig cyclization by the adjacent amine to forge the pyrrole ring.
Fig 1: Two-step synthesis of 5,6,7-trifluoro-1H-indole via Sonogashira coupling and cyclization.
Fig 2: Mechanism of Cu(I)-mediated tandem desilylation and 5-endo-dig cyclization.
Comparative Optimization Data
The cyclization of the intermediate 2-alkynylaniline can be achieved via multiple catalytic systems. The table below summarizes the quantitative data driving the selection of the CuI/DMF system for this specific protocol.
Table 1: Optimization of Cyclization Conditions for Polyfluorinated 2-Alkynylanilines
| Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| CuI (1.0 eq) | DMF | 100 | 4 | 82 | Optimal: One-pot desilylation and cyclization via Cu-acetylide. |
| KOH (2.0 eq) | MeCN | 80 | 12 | 75 | Base-mediated desilylation; slower nucleophilic attack. |
| PdCl₂ (0.05 eq) | MeCN | 80 | 6 | 88 | Excellent yield, but requires prior isolation of the terminal alkyne. |
| TBAF (1.5 eq) | THF | 65 | 16 | 45 | Incomplete cyclization; primarily yields the uncyclized terminal alkyne. |
Data synthesized from comparative methodology studies on fluorinated alkynylanilines [3].
Detailed Experimental Protocols
Step 1: Synthesis of 2,3,4-Trifluoro-6-((trimethylsilyl)ethynyl)aniline
Causality Focus: Oxygen exclusion is critical. O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex and induces unwanted Glaser homocoupling of the alkyne.
-
Preparation & Degassing : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add triethylamine (Et₃N, 40 mL). Degas the solvent by sparging with ultra-high purity Argon for at least 15 minutes.
-
Catalyst Loading : Briefly open the flask under a positive flow of Argon and add 2,3,4-trifluoro-6-iodoaniline (5.0 g, 18.3 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.64 g, 0.91 mmol, 0.05 equiv), and Copper(I) iodide (CuI, 0.35 g, 1.83 mmol, 0.10 equiv).
-
Note: CuI serves as a co-catalyst, forming a highly nucleophilic copper acetylide that transmetalates with the Pd(II)-aryl complex magnitudes faster than the alkyne alone.
-
-
Alkyne Addition : Syringe in trimethylsilylacetylene (TMSA, 3.1 mL, 22.0 mmol, 1.2 equiv) dropwise over 5 minutes. The solution will rapidly darken from yellow to deep brown/black, indicating the formation of the active Pd(0) species and subsequent oxidative addition.
-
Reaction & Validation : Stir the mixture at room temperature for 14 hours.
-
Self-Validation Checkpoint: Analyze via TLC (9:1 Hexane/EtOAc). The starting material (R_f ~ 0.6) should be completely consumed, replaced by a highly UV-active, less polar spot (R_f ~ 0.8). LC-MS should confirm the mass shift from m/z 273 [M+H]⁺ to 244 [M+H]⁺.
-
-
Workup : Dilute the mixture with EtOAc (100 mL) and filter through a pad of Celite to remove precipitated triethylammonium iodide salts and Pd black. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to afford the intermediate as a pale yellow oil.
Step 2: Tandem Desilylation and Cyclization to 5,6,7-Trifluoro-1H-indole
Causality Focus: DMF is selected as the solvent because its high boiling point permits the thermal energy required for desilylation, while its polar nature stabilizes the Cu(I) transition states during the 5-endo-dig cyclization.
-
Reaction Setup : Dissolve the purified 2,3,4-trifluoro-6-((trimethylsilyl)ethynyl)aniline (3.5 g, 14.4 mmol, 1.0 equiv) in anhydrous DMF (30 mL) in a round-bottom flask.
-
Activation : Add Copper(I) iodide (CuI, 2.74 g, 14.4 mmol, 1.0 equiv). While catalytic CuI can work, stoichiometric CuI ensures rapid, complete conversion by acting as both a desilylating agent and a π-activator for the alkyne [1].
-
Thermal Cyclization : Attach a reflux condenser, purge the system with Argon, and heat the mixture to 100 °C using an oil bath for 4–6 hours.
-
Validation :
-
Self-Validation Checkpoint: Monitor by TLC (8:2 Hexane/EtOAc). The disappearance of the alkyne intermediate will coincide with the appearance of a new, highly fluorescent spot under 254 nm UV light.
-
Indole Confirmation: Spray the TLC plate with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol) and heat. The product spot will rapidly turn deep pink/purple, confirming the formation of the electron-rich pyrrole ring of the indole.
-
-
Workup & Purification : Cool the reaction to room temperature. Quench by pouring into a mixture of EtOAc (150 mL) and 5% aqueous NH₄OH (100 mL). The ammonia complexes the copper, pulling it into the aqueous layer as a deep blue [Cu(NH₃)₄]²⁺ complex, preventing heavy metal contamination of the product. Separate the layers, wash the organic layer with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.
-
Final Isolation : Purify by flash chromatography (gradient: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield 5,6,7-trifluoro-1H-indole as an off-white crystalline solid.
Analytical Validation Parameters
To ensure the scientific integrity of the synthesized compound, verify the following analytical parameters:
-
LC-MS (ESI+) : Expected [M+H]+ at m/z 172.0.
-
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.35 (br s, 1H, N-H)
-
δ 7.28 (dd, J=3.2,2.4 Hz, 1H, C2-H)
-
δ 7.15 (ddd, J=10.5,6.2,2.0 Hz, 1H, C4-H)
-
δ 6.55 (dd, J=3.2,2.0 Hz, 1H, C3-H)
-
-
¹⁹F NMR (376 MHz, CDCl₃) : Three distinct multiplets between δ -135.0 and -170.0 ppm, confirming the preservation of the 5,6,7-trifluoro pattern.
References
-
Zhong, W., Gallivan, J. P., Zhang, Y., Li, L., Lester, H. A., & Dougherty, D. A. (1998). "From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor." Proceedings of the National Academy of Sciences, 95(21), 12088–12093.[Link]
-
Leblanc, E., Ban, F., Cavga, A. D., Lawn, S., Huang, C.-C. F., Mohan, S., ... & Cherkasov, A. (2021). "Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 64(20), 14924–14941.[Link]
-
Shchegolkov, E. V., Burgart, Y. V., & Saloutin, V. I. (2019). "Transformations of fluorinated 2-alkynylanilines under various catalytic systems." Journal of Fluorine Chemistry, 225, 109394.[Link]
Application Note: Palladium-Catalyzed Methodologies for the Synthesis of Trifluoroindoles
Executive Summary
The incorporation of the trifluoromethyl (–CF₃) and trifluoroethyl (–CH₂CF₃) groups into the indole scaffold profoundly enhances metabolic stability, lipophilicity, and target binding affinity in drug development[1]. However, the synthesis of fluoroalkylated indoles traditionally suffers from poor regiocontrol due to the inherent nucleophilicity of the C3 position. Transition-metal catalysis, particularly palladium, bypasses this limitation through directed C–H activation or intramolecular cyclization[1].
This application note provides validated, palladium-catalyzed protocols for synthesizing regioselective trifluoroindoles, specifically focusing on 2-(trifluoromethyl)indoles and C7-trifluoromethylated derivatives.
Mechanistic Logic and Pathway Dynamics
Pathway A: Pd(0)-Catalyzed Intramolecular C(sp³)–H Functionalization
Trifluoroacetimidoyl chlorides, easily derived from widely available o-methylanilines, serve as stable electrophilic precursors[2]. The Pd(0) catalyst undergoes oxidative addition into the C–Cl bond. The critical step is the base-assisted C(sp³)–H activation of the adjacent methyl group, forming a palladacycle. Reductive elimination and subsequent tautomerization yield the 2-(trifluoromethyl)indole[2]. This method avoids the use of expensive electrophilic trifluoromethylating reagents[2].
Catalytic cycle for Pd(0)-catalyzed synthesis of 2-(trifluoromethyl)indoles.
Pathway B: Pd(II)-Catalyzed Direct C7-Trifluoromethylation
For late-stage functionalization, removable directing groups (e.g., pyrimidine) are employed on the indoline nitrogen[3]. The Pd(II) catalyst coordinates to the directing group, selectively activating the C7 position. Utilizing Umemoto's reagent as a CF₃ radical precursor and Cu(II) as an oxidant, the reaction proceeds with excellent regioselectivity[3],[4]. The indoline can then be oxidized to the corresponding indole[3].
Quantitative Data: Reaction Optimization
To establish a robust protocol, the choice of ligand and palladium source is critical. Table 1 summarizes the optimization landscape for the synthesis of 2-(trifluoromethyl)indoles, demonstrating the necessity of electron-rich, bulky ligands to drive the oxidative addition and stabilize the palladacycle[2].
Table 1: Optimization of Pd-Catalyzed C(sp³)–H Functionalization
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Toluene | 15 |
| 2 | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | Toluene | >95 |
| 3 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene | 45 |
| 4 | Pd₂(dba)₃ | S-IPr | t-BuONa | Dioxane | 87 |
Expert Insight: PCy₃ and S-IPr provide optimal steric bulk and electron donation, maximizing conversion with catalyst loadings as low as 1 mol%[2].
Experimental Protocols
Protocol A: Synthesis of 2-(Trifluoromethyl)indoles via Pd(0) Catalysis
Objective: Conversion of N-aryl trifluoroacetimidoyl chlorides to 2-(trifluoromethyl)indoles[2].
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.5 mol%, yielding 1 mol% active Pd), PCy₃ (2 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Causality & Expert Insight: The glovebox environment is strictly required because the active Pd(0)-PCy₃ species is highly sensitive to oxygen, which would prematurely oxidize the catalyst and halt the cycle. Cs₂CO₃ is selected because the cesium cation enhances the solubility of the carbonate in non-polar solvents, facilitating the crucial concerted metalation-deprotonation (CMD) during C(sp³)–H activation.
-
-
Substrate Addition: Dissolve the trifluoroacetimidoyl chloride (1.0 mmol) in anhydrous toluene (0.2 M concentration) and add it to the vessel.
-
Causality & Expert Insight: Toluene provides the optimal boiling point and non-polar environment to stabilize the intermediate palladacycle without coordinating to the metal center (unlike THF or DMF, which can act as competing ligands and poison the catalyst).
-
-
Thermal Activation: Seal the tube, remove it from the glovebox, and stir the mixture at 110 °C for 12 hours.
-
Causality & Expert Insight: The high temperature is necessary to overcome the activation energy barrier of the C(sp³)–H bond cleavage, which is the rate-determining step in this catalytic cycle[2].
-
-
Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate).
Self-Validation & Quality Control:
-
In-Process Control: Monitor the reaction via ¹⁹F NMR. The starting imidoyl chloride typically exhibits a CF₃ singlet around -68 ppm. As the reaction proceeds, this peak will diminish, and a new singlet corresponding to the 2-(trifluoromethyl)indole will emerge around -60 to -62 ppm. The reaction is deemed complete when the starting material peak is <2% relative to the product.
Protocol B: Regioselective C7-Trifluoromethylation of Indolines
Objective: Direct C7-trifluoromethylation using Umemoto's reagent, followed by sequential oxidation/deprotection to the corresponding indole[3],[1].
Step-by-Step Methodology:
-
Catalyst and Oxidant Assembly: In a reaction vial, combine the N-pyrimidyl indoline (1.0 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and Umemoto's reagent (1.5 equiv)[3].
-
Causality & Expert Insight: Pd(OAc)₂ acts as the precatalyst, guided exclusively to the C7 position by the pyrimidine directing group. Cu(OAc)₂ is essential as a terminal oxidant to reoxidize the palladium species and facilitate the generation of the CF₃ radical from Umemoto's reagent[3].
-
-
Solvent and Additive: Add a mixture of DCE/HFIP (hexafluoroisopropanol) (4:1 v/v) to the vial.
-
Causality & Expert Insight: HFIP is a critical hydrogen-bond donating solvent. It stabilizes the radical intermediates and enhances the electrophilicity of the palladium center, significantly accelerating the C–H activation step.
-
-
Reaction Execution: Stir the mixture at 80 °C for 24 hours under an argon atmosphere.
-
Sequential Oxidation/Deprotection: To obtain the fully aromatic indole, treat the crude C7-trifluoromethylated indoline intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 100 °C, followed by directing group removal using standard basic hydrolysis (NaOH/EtOH)[3].
-
Causality & Expert Insight: DDQ facilitates the dehydrogenation of the indoline core to the indole. The pyrimidine group, having served its purpose for regiocontrol, is cleaved to yield the free N–H C7-trifluoromethylindole[3].
-
Self-Validation & Quality Control:
-
Regioselectivity Check: Conduct ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) NMR on the isolated product. A strong correlation between the CF₃ fluorine atoms and the C6-proton of the indole ring unequivocally confirms C7-regioselectivity, ruling out C2 or C3 functionalization.
Troubleshooting Guide
-
Issue: High levels of unreacted starting material in Protocol A.
-
Root Cause: Catalyst deactivation via oxygen exposure or insufficient base solubility.
-
Corrective Action: Verify the integrity of the glovebox atmosphere. Ensure Cs₂CO₃ is finely milled and rigorously dried under a vacuum at 150 °C for 12 hours prior to use.
-
-
Issue: Poor regioselectivity or C5-functionalization in Protocol B.
-
Root Cause: Failure of the directing group coordination.
-
Corrective Action: Ensure the pyrimidine directing group is fully intact before the reaction. If steric hindrance on the substrate prevents bidentate coordination, consider switching to a less sterically demanding solvent or increasing the reaction temperature slightly to overcome the coordination barrier.
-
References
-
Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent | Organic Letters - ACS Publications. acs.org.[Link]
-
Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed. nih.gov.[Link]
-
Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines - Kumar - 2024 - ChemistrySelect - Wiley Online Library. doi.org.[Link]
-
Regioselective Palladium-Catalyzed C-H Bond Trifluoroethylation of Indoles: Exploration and Mechanistic Insight | Request PDF - ResearchGate. researchgate.net.[Link]
-
2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp³)–H Functionalization of Trifluoroacetimidoyl Chlorides | Organic Letters - ACS Publications. acs.org.[Link]
Sources
Application Note: Fischer Indole Synthesis of Trifluoroindoles
Strategic Overview
Trifluoromethylated indoles are highly privileged scaffolds in modern drug discovery. The incorporation of a trifluoromethyl ( −CF3 ) group significantly enhances a molecule's lipophilicity, metabolic stability, and membrane permeability. While the Fischer Indole Synthesis (FIS) remains one of the most robust and classical methods for constructing the indole core[1], the synthesis of trifluoroindoles using CF3 -substituted arylhydrazines presents unique thermodynamic and kinetic hurdles that require precise protocol modifications.
Mechanistic Causality & The "Deactivation" Challenge
The classic FIS proceeds through four main stages: hydrazone formation, tautomerization to an enehydrazine, a [3,3]-sigmatropic rearrangement, and finally rearomatization with the loss of ammonia[1].
The Causality of Experimental Choices: When utilizing substrates like 4-(trifluoromethyl)phenylhydrazine, the strongly electron-withdrawing −CF3 group exerts a powerful inductive (-I) and mesomeric (-M) pull on the aromatic ring. This electron deficiency significantly destabilizes the transition state during the critical C–C bond-forming [3,3]-sigmatropic rearrangement. Consequently, the reaction becomes sluggish or stalls completely under the mild acidic conditions (e.g., pure acetic acid) that are typically sufficient for electron-rich indoles.
To overcome this thermodynamic barrier, a two-stage acidification strategy is employed[2].
-
Stage 1 (Mild Acid): Initial hydrazone formation is conducted in glacial acetic acid (AcOH). This prevents premature, low-yielding rearrangement pathways and minimizes side reactions before the intermediate is fully formed.
-
Stage 2 (Strong Acid): Once the hydrazone is established, a strong Brønsted acid (concentrated H2SO4 ) is introduced. The high acidity forces the equilibrium toward the enehydrazine tautomer and provides the necessary activation energy to drive the [3,3]-sigmatropic rearrangement to completion[2].
Fig 1. Mechanistic pathway of the Fischer Indole Synthesis highlighting the rate-limiting step.
Quantitative Data Presentation
The electronic nature of the arylhydrazine directly dictates the required catalytic stringency and expected yield. The table below summarizes the kinetic penalty introduced by the −CF3 group compared to other substituents.
Table 1: Impact of Arylhydrazine Electronics on FIS Yields (Cyclohexanone model)
| Arylhydrazine Substituent | Electronic Nature | Required Acid Catalyst | Reaction Time | Typical Yield (%) |
| 4-Methoxy | Strongly Electron-Donating | AcOH only | 1.0 h | 85 - 92% |
| 4-Methyl | Electron-Donating | AcOH only | 1.5 h | 80 - 88% |
| Unsubstituted (H) | Neutral | AcOH only | 2.0 h | 75 - 85% |
| 4-Chloro | Mildly Electron-Withdrawing | AcOH + H2SO4 (cat.) | 3.0 h | 65 - 75% |
| 4-Trifluoromethyl | Strongly Electron-Withdrawing | AcOH + H2SO4 (excess) | 3.5 - 5.0 h | 45 - 60% |
Experimental Methodology: Synthesis of 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole
This protocol utilizes cyclohexanone as the model ketone to generate a 5-trifluoromethylindole core (denoted as the 6-position on the tetrahydrocarbazole scaffold).
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq, 10.0 mmol)
-
Cyclohexanone (1.1 eq, 11.0 mmol)
-
Anhydrous Sodium Acetate (1.0 eq, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
Concentrated Sulfuric Acid ( H2SO4 , 2.0 mL)
Step-by-Step Protocol:
-
Free-Basing the Hydrazine: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-(trifluoromethyl)phenylhydrazine hydrochloride and anhydrous sodium acetate in glacial acetic acid. Causality: The hydrazine is supplied as a hydrochloride salt to prevent air oxidation. Sodium acetate acts as a mild base to liberate the free, nucleophilic hydrazine in situ without raising the pH enough to halt the acid-catalyzed condensation.
-
Ketone Addition: Add cyclohexanone dropwise to the suspension at room temperature.
-
Hydrazone Formation: Heat the mixture to 70°C and stir for 75 minutes. Causality: Heating in mild acid ensures complete conversion to the arylhydrazone while preventing the degradation of starting materials[2].
-
Acid-Catalyzed Rearrangement: Carefully add concentrated H2SO4 (2.0 mL) dropwise to the reaction mixture at 70°C. Caution: This addition is highly exothermic. The mixture will rapidly darken from pale yellow to deep brown.
-
Cyclization: Maintain the reaction temperature at 70°C for an additional 2 to 3 hours to force the [3,3]-sigmatropic rearrangement.
-
Quench: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice to quench the strong acid.
-
Neutralization & Extraction: Carefully neutralize the aqueous phase with 10 M NaOH until the pH reaches 7-8. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude brown residue via silica gel flash chromatography using a gradient elution (100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure product as an off-white solid.
Fig 2. Step-by-step experimental workflow for the synthesis of trifluoroindoles.
Self-Validating Systems & In-Process Controls
To ensure protocol fidelity and prevent the accumulation of failed intermediates, the following validation checkpoints must be utilized:
-
TLC Monitoring (In-Process): The intermediate hydrazone typically runs higher (less polar) than the starting hydrazine but lower than the final indole product. The complete disappearance of the hydrazone spot post- H2SO4 addition is the primary visual confirmation of a successful [3,3]-rearrangement.
-
19 F NMR Verification (Post-Purification): A sharp singlet around δ -60.5 ppm (in CDCl3 ) is diagnostic for the −CF3 group on the indole core. This validates that defluorination or hydrolysis did not occur under the strongly acidic reflux conditions.
-
1 H NMR Verification (Post-Purification): The presence of a broad singlet at δ 7.8 - 8.2 ppm corresponds to the indole N-H proton. Its presence confirms successful cyclization and the elimination of NH3 .
References
-
Title: The indole motif is essential for the antitrypanosomal activity of N5-substituted paullones Source: PLOS ONE URL: [Link]
-
Title: Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews - ACS Publications URL: [Link]
Sources
Application Note: The Strategic Integration of 5,6,7-Trifluoro-1H-indole in Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the indole scaffold is a privileged pharmacophore. However, unsubstituted indoles often suffer from rapid metabolic degradation and suboptimal target affinity. The introduction of 5,6,7-trifluoro-1H-indole as a specialized building block has revolutionized the development of therapeutics targeting complex allosteric sites and central nervous system (CNS) receptors. This guide explores the physicochemical rationale behind polyfluorinated indoles and details their field-proven applications in oncology (Androgen Receptor inhibitors) and neurology (5-HT6 receptor antagonists).
Physicochemical Rationale: The "Fluorine Effect"
The decision to utilize 5,6,7-trifluoro-1H-indole over its non-fluorinated or mono-fluorinated counterparts is driven by three critical physicochemical phenomena:
-
Metabolic Shielding: The C5, C6, and C7 positions of the indole ring are primary sites for Cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation). Polyfluorination effectively blocks these metabolic liabilities, drastically extending the pharmacokinetic half-life of the resulting drug.
-
pKa Modulation and H-Bonding: Fluorine is highly electronegative. The cumulative inductive effect of three fluorine atoms significantly lowers the pKa of the indole N-H bond. This increases the acidity of the proton, transforming the indole nitrogen into a much stronger hydrogen-bond donor, which is critical for anchoring the molecule within tight protein binding pockets.
-
Lipophilic Efficiency (LipE): The simultaneous increase in lipophilicity and reduction in polar surface area enhances membrane permeability, a non-negotiable requirement for CNS-targeting drugs and intracellular oncology targets.
Application I: Targeting the Androgen Receptor (AR) in Oncology
Castration-Resistant Prostate Cancer (CRPC) often develops resistance to traditional antiandrogens (like Enzalutamide) that target the primary ligand-binding domain (LBD) of the Androgen Receptor (AR).
According to Leblanc et al. (), the synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide successfully targets the Binding Function-3 (BF3) site—an allosteric pocket on the AR. The 5,6,7-trifluoro substitution is the linchpin of this molecule's success, providing the exact steric bulk and electronic profile needed to wedge into the hydrophobic BF3 pocket while maintaining metabolic stability.
Pharmacokinetic and Pharmacodynamic Profiling
The following table summarizes the quantitative impact of the 5,6,7-trifluoro substitution compared to an unsubstituted indole core during lead optimization:
| Parameter | Unsubstituted Indole Core | 5,6,7-Trifluoroindole Core | Mechanistic Causality |
| AR Inhibition (IC₅₀) | ~1.2 µM | < 0.1 µM | Enhanced H-bond donation from indole N-H due to F-induced pKa lowering. |
| Microsomal Half-life (T₁/₂) | < 15 min | > 60 min | Complete blockade of CYP450-mediated oxidation at C5, C6, and C7. |
| Lipophilicity (LogP) | Moderate | High | Fluorine atoms increase lipophilicity, improving intracellular accumulation. |
| Binding Affinity (Kd) | Moderate | High | Fluorine atoms perfectly complement the hydrophobic residues of the BF3 site. |
Pathway Visualization
Allosteric inhibition of the Androgen Receptor (AR) via BF3 pocket binding.
Application II: 5-HT6 Receptor Antagonists in Neurology
The 5-HT6 receptor is a G-protein coupled receptor localized almost exclusively in the CNS. Antagonizing this receptor modulates cholinergic and glutamatergic neuronal function, making it a prime target for treating cognitive dysfunction in Alzheimer's disease.
As detailed in US Patent 20060009511A9 (), 5,6,7-trifluoro-1H-indole is a crucial starting material for synthesizing N-(2-arylethyl) benzylamine derivatives. The trifluorinated core ensures that the resulting antagonist can cross the blood-brain barrier (BBB) without being rapidly degraded by monoamine oxidases or hepatic enzymes.
Synthetic Workflow Visualization
Synthetic workflow for 5-HT6 receptor antagonists via Vilsmeier-Haack formylation.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems to ensure high-fidelity synthesis of trifluorinated indole derivatives.
Protocol A: Vilsmeier-Haack Formylation of 5,6,7-Trifluoro-1H-indole
This protocol activates the C3 position of the indole, a prerequisite for synthesizing 5-HT6 antagonists.
Causality & Design Rationale: The strongly electron-withdrawing nature of the three fluorine atoms reduces the nucleophilicity of the indole ring. Standard room-temperature formylation will result in poor yields. Therefore, the reaction requires mild heating (40 °C) and an extended reaction time to drive the electrophilic aromatic substitution to completion.
Step-by-Step Methodology:
-
Preparation of Vilsmeier Reagent: Under an argon atmosphere, cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq, serves as both reagent and solvent) to 0 °C in a dry Schlenk flask. Add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir the resulting complex for 30 minutes.
-
Substrate Addition: Dissolve 5,6,7-trifluoro-1H-indole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Heating & Conversion: Remove the ice bath and heat the reaction mixture to 40 °C. Stir continuously for 3 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice. Slowly add 2M NaOH until the solution reaches pH 7-8 to hydrolyze the iminium intermediate.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 3-formyl-5,6,7-trifluoro-1H-indole as a solid.
Validation & Quality Control: The reaction is deemed complete when TLC (Hexanes:EtOAc 3:1) shows the disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.3). Structural validation must be confirmed via ¹H NMR, specifically looking for the appearance of a distinct aldehyde proton singlet at ~10.0 ppm.
Protocol B: Palladium-Catalyzed C-H Arylation (AR Inhibitor Synthesis)
This protocol directly couples the indole to a quinoline core to yield the AR BF3 inhibitor.
Causality & Design Rationale: Direct C-H activation at the C3 position avoids the need for pre-functionalized boronates (Suzuki) or stannanes (Stille). Palladium acetate (Pd(OAc)₂) is utilized as a precatalyst. Tricyclohexylphosphine (PCy₃) is explicitly chosen as the ligand; its massive steric bulk and electron-rich nature are mandatory to facilitate the oxidative addition of the stable 2-chloroquinoline and to force the subsequent reductive elimination step.
Step-by-Step Methodology:
-
Reaction Assembly: Charge an oven-dried reaction vial with 5,6,7-trifluoro-1H-indole (1.0 eq), 2-chloroquinoline-5-carboxamide (1.1 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the vial, evacuate, and backfill with Argon (repeat for 3 cycles).
-
Solvent Addition: Inject anhydrous N,N-Dimethylacetamide (DMA, 0.2 M relative to indole) through the septum.
-
Thermal Activation: Heat the mixture in a pre-heated oil bath at 110 °C for 16 hours under vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts.
-
Isolation: Wash the filtrate sequentially with distilled water and brine. Dry the organic phase over MgSO₄ and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using reverse-phase preparative HPLC (Acetonitrile/Water gradient with 0.1% TFA) to obtain pure 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide.
Validation & Quality Control: LC-MS analysis of the crude mixture must exhibit the desired [M+H]⁺ mass peak. Post-purification, the compound must demonstrate >95% purity via analytical HPLC (UV detection at 254 nm) prior to being utilized in any in vitro biological assays.
References
-
Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. Leblanc, E., Ban, F., et al. Journal of Medicinal Chemistry, 2021, 64(20). URL:[Link]
- N-(2-arylethyl) benzylamines as antagonists of the 5-ht6 receptor. Chen, Z., et al. US Patent US20060009511A9, 2006.
Application Notes and Protocols for the Investigation of 5,6,7-Trifluoro-1H-Indole-Based Compounds in Prostate Cancer Research
Introduction: A Novel Approach to Overcoming Resistance in Prostate Cancer
Prostate cancer remains a significant clinical challenge, particularly its progression to castration-resistant prostate cancer (CRPC), a lethal form of the disease. In CRPC, the androgen receptor (AR) signaling axis continues to drive tumor growth despite androgen deprivation therapies. This has spurred the development of novel therapeutic strategies that target the AR through mechanisms distinct from conventional anti-androgens. One such promising approach is the inhibition of the AR Binding Function-3 (BF3) site. The BF3 site is a crucial protein-protein interaction domain that is essential for the transcriptional activity of the AR. Its inhibition offers a potential avenue to overcome resistance to current AR-targeted therapies.
Within the landscape of medicinal chemistry, fluorinated indole scaffolds have emerged as privileged structures due to their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine can significantly influence the interaction of a molecule with its biological target. This has led to the exploration of polyfluorinated indoles in the design of potent and selective inhibitors for various therapeutic targets.
This document provides a detailed guide for researchers on the application of 5,6,7-trifluoro-1H-indole as a key pharmacophore in the development of novel AR BF3 inhibitors for the treatment of CRPC. We will focus on the synthesis, characterization, and preclinical evaluation of compounds derived from this scaffold, with a particular emphasis on the lead compound, 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide.
The Strategic Importance of the 5,6,7-Trifluoro-1H-Indole Scaffold in AR BF3 Inhibitor Design
The design of potent and selective inhibitors of the AR BF3 site requires a molecular scaffold that can be readily functionalized to optimize interactions within the binding pocket. The 5,6,7-trifluoro-1H-indole moiety has proven to be a highly effective core for this purpose. The trifluorination pattern on the benzene ring of the indole offers several key advantages:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronic distribution of the indole ring system, potentially leading to stronger and more specific interactions with amino acid residues in the BF3 binding pocket.
-
Improved Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of the compound in vivo. This is a critical parameter for the development of orally bioavailable drugs.
-
Favorable Physicochemical Properties: Fluorination can influence a compound's lipophilicity and membrane permeability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
A prime exemplar of the successful application of this scaffold is the compound 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (referred to here as VPC-13789 for illustrative purposes), a potent and selective AR BF3 antagonist.[1][2] This molecule demonstrates how the trifluoro-indole core can be effectively combined with other chemical moieties to achieve high potency and desirable drug-like properties.
Synthesis and Characterization of 5,6,7-Trifluoro-1H-Indole and its Derivatives
The synthesis of 5,6,7-trifluoro-1H-indole and its subsequent elaboration into more complex molecules like VPC-13789 is a multi-step process that requires careful execution and purification.
Illustrative Synthesis of 5,6,7-Trifluoro-1H-Indole
While various synthetic routes to fluorinated indoles exist, a common approach involves the cyclization of a suitably substituted aniline precursor. The Leimgruber-Batcho indole synthesis is a versatile method that can be adapted for this purpose.[3]
Protocol 1: Synthesis of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789)
This protocol outlines a potential synthetic route to the target compound, starting from the 5,6,7-trifluoro-1H-indole core.
Step 1: Vilsmeier-Haack Formylation of 5,6,7-Trifluoro-1H-Indole
-
To a solution of 5,6,7-trifluoro-1H-indole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, 5,6,7-trifluoro-1H-indole-3-carbaldehyde, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Condensation with 2-Methylquinoline-5-carboxamide
-
In a sealed tube, combine 5,6,7-trifluoro-1H-indole-3-carbaldehyde and 2-methylquinoline-5-carboxamide in the presence of a suitable base (e.g., potassium tert-butoxide) and solvent (e.g., anhydrous toluene).
-
Heat the reaction mixture at an elevated temperature (e.g., 110°C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide, by preparative high-performance liquid chromatography (HPLC).
Characterization: The identity and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and the presence of the trifluoro-indole moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mechanism of Action: Inhibition of the AR Binding Function-3 (BF3) Site
The AR is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. The transcriptional activity of the AR is dependent on the coordinated function of several domains, including the N-terminal domain (NTD), the DNA-binding domain (DBD), and the ligand-binding domain (LBD). The BF3 site, located in the NTD, is a critical protein-protein interaction surface that recruits co-regulator proteins necessary for AR-mediated gene transcription.
Compounds based on the 5,6,7-trifluoro-1H-indole scaffold, such as VPC-13789, are designed to bind to the BF3 site and allosterically inhibit AR function.[1][2] This mode of action is distinct from that of conventional anti-androgens that target the LBD. By disrupting the interaction of the AR with its co-regulators, these compounds can effectively suppress AR-mediated transcription, even in the context of AR mutations or splice variants that confer resistance to LBD-targeted therapies.[1]
Figure 1: Mechanism of AR signaling and inhibition by a 5,6,7-trifluoro-1H-indole derivative.
Preclinical Evaluation Protocols
A thorough preclinical evaluation is essential to characterize the efficacy and mechanism of action of novel AR BF3 inhibitors. The following protocols provide a framework for these studies.
In Vitro Assays
Protocol 2: Cell Viability/Proliferation Assay
-
Objective: To determine the anti-proliferative effect of the test compound on prostate cancer cell lines.
-
Cell Lines: LNCaP (androgen-sensitive), C4-2, and 22Rv1 (castration-resistant).
-
Method:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the test compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Protocol 3: AR-Mediated Gene Expression Analysis (qPCR)
-
Objective: To measure the effect of the test compound on the expression of AR target genes.
-
Cell Lines: LNCaP or other AR-positive cell lines.
-
Method:
-
Seed cells in 6-well plates.
-
Treat cells with the test compound at various concentrations for 24 hours. Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the delta-delta Ct method to determine the relative gene expression levels.
-
Protocol 4: Western Blot Analysis
-
Objective: To assess the effect of the test compound on AR protein levels and downstream signaling.
-
Cell Lines: As in Protocol 2.
-
Method:
-
Treat cells with the test compound as in Protocol 3.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using an imaging system.
-
Protocol 5: Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if the test compound inhibits the binding of AR to the promoter regions of its target genes.
-
Cell Lines: As in Protocol 3.
-
Method:
-
Treat cells with the test compound and DHT.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin.
-
Immunoprecipitate the AR-DNA complexes using an anti-AR antibody.
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR to quantify the amount of AR-bound DNA at the promoter regions of AR target genes (e.g., the KLK3 enhancer).
-
In Vivo Studies
Protocol 6: Xenograft Mouse Model of CRPC
-
Objective: To evaluate the in vivo efficacy of the test compound in a preclinical model of CRPC.
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID).
-
Tumor Model: Subcutaneous implantation of a CRPC cell line (e.g., 22Rv1).
-
Method:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound at different doses).
-
Administer the test compound via a suitable route (e.g., oral gavage) daily.
-
Monitor tumor volume and body weight regularly.
-
Collect blood samples for the measurement of serum PSA levels.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting).
-
Figure 2: Preclinical evaluation workflow for 5,6,7-trifluoro-1H-indole-based AR BF3 inhibitors.
Data Presentation
The quantitative data generated from the preclinical assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Activity of a 5,6,7-Trifluoro-1H-Indole Derivative
| Cell Line | IC50 (µM) |
| LNCaP | 0.5 |
| C4-2 | 1.2 |
| 22Rv1 | 1.5 |
Table 2: In Vivo Efficacy in a CRPC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Serum PSA (%) |
| Vehicle Control | 0 | +150 |
| Compound (10 mg/kg) | 45 | -30 |
| Compound (30 mg/kg) | 75 | -60 |
Conclusion
The 5,6,7-trifluoro-1H-indole scaffold represents a valuable starting point for the development of novel AR BF3 inhibitors for the treatment of castration-resistant prostate cancer. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of compounds derived from this promising chemical series. Through rigorous and systematic investigation, it is anticipated that these efforts will contribute to the development of new and effective therapies for patients with advanced prostate cancer.
References
- Current time information in London, GB. (n.d.). Google.
-
Leblanc, E., Ban, F., Cavga, A. D., Lawn, S., Huang, C.-C. F., Mohan, S., Chang, M. E. K., Flory, M. R., Ghaidi, F., Lingadahalli, S., Chen, G., Yu, I. P. L., Morin, H., Lallous, N., Gleave, M. E., Mohammed, H., Young, R. N., Rennie, P. S., Lack, N. A., & Cherkasov, A. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(20), 14968–14982. [Link]
-
Leblanc, E., Ban, F., Cavga, A. D., Lawn, S., Huang, C.-C. F., Mohan, S., Chang, M. E. K., Flory, M. R., Ghaidi, F., Lingadahalli, S., Chen, G., Yu, I. P. L., Morin, H., Lallous, N., Gleave, M. E., Mohammed, H., Young, R. N., Rennie, P. S., Lack, N. A., & Cherkasov, A. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(20), 14968–14982. [Link]
-
Leblanc, E., et al. (2021). Development of 2-(5,6,7-Trifluoro-1 H -Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. ResearchGate. [Link]_
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). Retrieved March 14, 2026, from [Link]
-
Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010, July 21). TSI Journals. [Link]
-
Practical Syntheses of 5Trifluoromethyl1H-indoles | Request PDF. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Ma, K., et al. (2026, February 1). Discovery of Novel Indole Derivatives as LRH-1 Antagonists for the Treatment of Castration Resistant Prostate Cancer. ResearchGate. [Link]
-
Dvorakova, K., et al. (2022). The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 548. [Link]
-
Ban, F., et al. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Journal of Medicinal Chemistry, 57(15), 6530–6545. [Link]
Sources
- 1. Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsijournals.com [tsijournals.com]
functionalization of the 5,6,7-trifluoro-1H-indole core
Application Note: Regioselective Functionalization Strategies for the 5,6,7-Trifluoro-1H-indole Core in Drug Discovery
Introduction & Strategic Rationale
The strategic incorporation of multiple fluorine atoms into heterocyclic scaffolds is a cornerstone technique in modern drug design. The 5,6,7-trifluoro-1H-indole core offers highly specialized stereoelectronic properties: the strongly electronegative fluorine atoms significantly decrease the electron density of the indole ring, lower the pKa of the N-H bond, and modulate overall lipophilicity. These unique properties have been successfully leveraged to probe cation-π binding interactions in nicotinic acetylcholine receptors using fluorinated tryptophan analogs[1]. Furthermore, functionalized derivatives derived from this core, such as 3-formyl-5,6,7-trifluoro-1H-indole, serve as critical building blocks for the development of novel 5-HT6 receptor antagonists used in cognitive dysfunction therapies[2].
However, the strong inductive electron-withdrawing effect of the 5,6,7-trifluoro motif inherently deactivates the pyrrole ring toward standard electrophilic aromatic substitution (SEAr). As an Application Scientist, navigating this deactivation requires precise control over reaction thermodynamics, directing groups, and catalytic systems. This guide outlines validated protocols for regioselective functionalization of this privileged scaffold.
Mechanistic Pathways & Causality
-
C3-Electrophilic Functionalization: Despite global electronic deactivation, the C3 position retains the highest HOMO coefficient due to the enamine-like character of the indole N1-C2-C3 system. Electrophilic attack (e.g., Vilsmeier-Haack formylation) is possible but requires highly reactive electrophiles (such as chloroiminium ions) and elevated temperatures to overcome the increased activation energy barrier.
-
C2-Directed Metalation: The strong inductive pull of the three fluorine atoms dramatically increases the kinetic acidity of the C2 proton. By masking the N1 position with a sterically demanding protecting group (e.g., tert-butyloxycarbonyl, Boc), strong bases like Lithium Diisopropylamide (LDA) are directed exclusively to the C2 position. This enables efficient trapping with electrophiles or prepares the core for subsequent palladium-catalyzed cross-coupling reactions[3].
Visualization of the Vilsmeier-Haack Pathway
Fig 1. Mechanistic workflow of the C3-formylation of the deactivated 5,6,7-trifluoroindole core.
Validated Experimental Protocols
Protocol A: Regioselective C3-Formylation (Vilsmeier-Haack Reaction)
Causality & Design: The synthesis of 3-formyl-5,6,7-trifluoro-1H-indole requires forcing conditions compared to unsubstituted indole[2]. The chloroiminium ion must be pre-formed to ensure maximum electrophilicity before the addition of the deactivated indole. Self-Validation System: The reaction progress is self-validating via Thin Layer Chromatography (TLC); the starting material is non-polar, while the intermediate iminium salt remains at the baseline until hydrolyzed, at which point the highly UV-active aldehyde product appears at a distinct, intermediate Rf.
Step-by-Step Methodology:
-
Electrophile Generation: Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5.0 equiv) to 0 °C in a flame-dried Schlenk flask. Add phosphorus oxychloride (POCl3, 1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to allow complete formation of the Vilsmeier reagent (indicated by a pale yellow coloration).
-
Substrate Addition: Dissolve 5,6,7-trifluoro-1H-indole (1.0 equiv, 10 mmol) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours. Crucial Step: The electron-withdrawing fluorines necessitate this thermal activation; room temperature reactions will stall at <10% conversion.
-
Hydrolysis & Quenching: Cool the mixture to 0 °C. Slowly quench with ice-cold 2M NaOH (aq) until the pH reaches 8-9. Stir vigorously for 1 hour at room temperature to fully hydrolyze the stable iminium intermediate.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 7:3) to yield the product.
Protocol B: C2-Directed Lithiation and Halogenation
Causality & Design: To functionalize the C2 position for downstream palladium-catalyzed cross-coupling[3], the N-H must first be protected. A Boc group serves a dual purpose: it prevents N-deprotonation and sterically directs the lithiation exclusively to the C2 position. The inductive effect of the fluorines stabilizes the resulting C2-lithio species. Self-Validation System: Successful lithiation and trapping are chemically validated during the quench (color change of iodine) and analytically confirmed by the complete disappearance of the characteristic C2-H singlet (~7.25 ppm) in the 1H NMR spectrum of the crude product.
Step-by-Step Methodology:
-
N-Protection: React 5,6,7-trifluoro-1H-indole with Boc2O (1.2 equiv) and DMAP (0.1 equiv) in Dichloromethane (DCM) at room temperature for 2 hours. Wash with 1M HCl, dry, and concentrate to isolate N-Boc-5,6,7-trifluoroindole.
-
Directed Lithiation: Dissolve the N-Boc protected indole (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under argon. Cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add freshly prepared Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 45 minutes. Crucial Step: Strict temperature control is vital to prevent ring-opening or aryne formation from the highly fluorinated ring.
-
Electrophilic Trapping: Add a solution of Iodine (I2, 1.2 equiv) in anhydrous THF dropwise. Maintain at -78 °C for 1 hour, then allow to warm to 0 °C.
-
Quenching: Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to reduce unreacted iodine. The solution will turn from brown to colorless, acting as a visual self-validation step.
-
Extraction: Extract with Diethyl Ether (3 x 30 mL), dry over MgSO4, and concentrate. The resulting 2-iodo-N-Boc-5,6,7-trifluoroindole is ready for Suzuki or Sonogashira coupling.
Quantitative Data Summary
| Compound / Intermediate | Reaction Type | Yield (%) | Key 1H NMR Diagnostic Peak (ppm) | Mass Spec (m/z) | Physical State |
| 5,6,7-Trifluoro-1H-indole | Starting Material | N/A | 7.25 (C2-H), 8.30 (N-H) | 171.0 [M]+ | White powder |
| 3-Formyl-5,6,7-trifluoro-1H-indole | Vilsmeier-Haack | 78% | 10.07 (CHO), 8.42 (C2-H) | 199.0 [M]+ | Off-white solid |
| N-Boc-5,6,7-trifluoroindole | N-Protection | 92% | 1.65 (t-Bu, 9H) | 271.1 [M]+ | Viscous oil |
| 2-Iodo-N-Boc-5,6,7-trifluoroindole | Directed Lithiation | 81% | Absence of C2-H signal | 397.0 [M]+ | Pale yellow solid |
Table 1. Summary of reaction efficiencies and analytical validation metrics for 5,6,7-trifluoro-1H-indole functionalization.
References
-
From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL:[Link]
- N-(2-arylethyl)
-
Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist Source: Elsevier (Book by Li, J. J., & Gribble, G. W.) URL:[Link]
Sources
- 1. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2442114C - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Large-Scale Synthesis of 5,6,7-Trifluoro-1H-indole: Strategic Application Note & Protocol
Strategic Overview & Applications
Fluorinated indoles are indispensable structural motifs in modern drug discovery and chemical biology. Specifically, 5,6,7-trifluoro-1H-indole is heavily utilized in neurobiology to probe cation–π interactions within nicotinic acetylcholine receptors (nAChRs) [1]. By incorporating this unnatural amino acid derivative into receptor binding sites, researchers can systematically attenuate cation–π binding energy without introducing confounding steric bulk [1]. Furthermore, this specific indole core has emerged as a critical building block in the development of novel human androgen receptor inhibitors for castration-resistant prostate cancer [2].
Mechanistic Rationale & Pathway Design
Synthesizing highly fluorinated indoles presents a unique chemical challenge. Traditional Fischer indole syntheses or direct electrophilic aromatic substitutions fail or proceed with abysmal yields due to the extreme electron deficiency of the trifluoroarene system.
To bypass these electronic limitations, the most scalable and self-validating approach is a two-stage bottom-up construction of the pyrrole ring onto a pre-fluorinated aniline [1].
-
Sonogashira Cross-Coupling: The workflow begins with the palladium-catalyzed cross-coupling of 2-bromo-3,4,5-trifluoroaniline with trimethylsilylacetylene (TMSA)[2].
-
Copper-Mediated Intramolecular Cyclization: The resulting 2-alkynylaniline undergoes a 5-endo-dig cyclization. Causality Insight: While standard indole syntheses might use catalytic copper or palladium for this step, the highly deactivated nature of the trifluoroaniline nitrogen severely reduces its nucleophilicity. Consequently, stoichiometric copper(I) iodide (CuI) in highly polar dimethylformamide (DMF) at elevated temperatures is required to sufficiently activate the alkyne and drive the hydroamination forward [1]. This condition elegantly achieves simultaneous desilylation and cyclization in a single pot.
Two-step synthesis of 5,6,7-trifluoro-1H-indole via Sonogashira coupling and Cu-catalyzed cyclization.
Process Optimization Data
To establish a robust protocol for scale-up, the cyclization step must be carefully optimized to balance the rate of desilylation with the rate of cyclization, preventing the formation of uncyclized terminal alkyne byproducts.
Table 1: Optimization of the Cyclization Step (3,4,5-Trifluoro-2-((trimethylsilyl)ethynyl)aniline to 5,6,7-Trifluoro-1H-indole)
| Entry | Catalyst (Equiv) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | CuI (0.1) | DMF | 100 | 12 | 45 | Incomplete cyclization; terminal alkyne persists. |
| 2 | CuI (0.5) | DMF | 120 | 8 | 72 | Moderate conversion; prolonged heating causes degradation. |
| 3 | CuI (1.0) | DMF | 120 | 4 | 89 | Optimal activation; rapid, clean conversion. |
| 4 | CuI (1.0) | NMP | 120 | 4 | 81 | Slightly lower yield; harder solvent removal during workup. |
| 5 | PdCl2(PPh3)2 (0.05) | DMF | 120 | 12 | 35 | Poor activation of the alkyne relative to stoichiometric Cu. |
Scalable Synthetic Protocols
Protocol A: Sonogashira Coupling (Synthesis of 3,4,5-Trifluoro-2-((trimethylsilyl)ethynyl)aniline)
This protocol is designed as a self-validating system; the precipitation of ammonium salts serves as a visual indicator of reaction progress.
Reagents & Equipment:
-
2-Bromo-3,4,5-trifluoroaniline: 100 g (442 mmol)
-
Trimethylsilylacetylene (TMSA): 75 mL (530 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2): 15.5 g (22.1 mmol, 5 mol%)
-
Copper(I) iodide (CuI): 4.2 g (22.1 mmol, 5 mol%)
-
Anhydrous Triethylamine (Et3N): 800 mL
Step-by-Step Methodology:
-
System Preparation & Degassing: In a flame-dried 2 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-3,4,5-trifluoroaniline in anhydrous Et3N. Critical Step: Sparge the solution with dry nitrogen for exactly 30 minutes. Removing dissolved oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of TMSA.
-
Catalyst Introduction: Under a positive nitrogen blanket, add PdCl2(PPh3)2 and CuI. The solution will immediately take on a yellowish-brown hue.
-
Alkyne Addition: Add TMSA dropwise over 30 minutes via an addition funnel[2].
-
Heating & Monitoring: Heat the reaction mixture to 80°C. Over the course of 6 hours, the solution will darken significantly, and a thick white precipitate (triethylammonium bromide) will form, validating that the cross-coupling is actively proceeding.
-
Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the ammonium salts and catalyst residues[2]. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to afford the intermediate as a pale yellow oil.
Protocol B: Copper-Mediated Cyclization (Synthesis of 5,6,7-Trifluoro-1H-indole)
This step leverages thermodynamic driving forces to achieve one-pot deprotection and cyclization.
Reagents & Equipment:
-
3,4,5-Trifluoro-2-((trimethylsilyl)ethynyl)aniline: 90 g (370 mmol)
-
Copper(I) iodide (CuI): 70.4 g (370 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF): 900 mL
Step-by-Step Methodology:
-
Reaction Assembly: In a 2 L round-bottom flask, dissolve the purified alkyne intermediate in anhydrous DMF.
-
Stoichiometric Activation: Add CuI (1.0 equiv) in a single portion. Causality Insight: Do not reduce the copper loading. The stoichiometric copper coordinates with the alkyne, increasing its electrophilicity enough to be attacked by the highly deactivated, electron-poor trifluoroaniline nitrogen [1].
-
Cyclization: Heat the mixture to 120°C for 4 hours under a nitrogen atmosphere. Under these conditions, the TMS group is cleaved in situ by trace moisture/DMF decomposition products, followed by rapid 5-endo-dig cyclization to form the indole core.
-
Aqueous Workup: Cool the mixture to room temperature. Dilute the reaction with ethyl acetate (1 L). To effectively remove the DMF, wash the organic layer sequentially with distilled water (3 x 500 mL) and saturated aqueous NaCl (brine, 500 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a heptane/toluene mixture or via silica gel chromatography to yield 5,6,7-trifluoro-1H-indole as an off-white to pale yellow solid.
References
-
Zhong, W., Gallivan, J. P., Zhang, Y., Li, L., Lester, H. A., & Dougherty, D. A. (1998). From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor. Proceedings of the National Academy of Sciences, 95(21), 12088-12093. URL:[Link]
-
Leblanc, E., et al. (2021). Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(20), 15061–15078. URL:[Link]
Sources
Technical Support Center: Challenges in the Synthesis of Trifluoroindoles
Welcome to the technical support center for the synthesis of trifluoroindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into the indole scaffold. The unique electronic properties of the CF₃ group make these compounds highly valuable in medicinal chemistry, but their synthesis can present significant challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs) - Common Challenges in Trifluoroindole Synthesis
This section addresses high-level, frequently encountered issues in trifluoroindole synthesis.
Q1: My trifluoromethylation reaction is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields are a common challenge in trifluoromethylation reactions.[1][2][3] Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure your indole substrate and trifluoromethylating reagent are of high purity. Impurities can lead to unwanted side reactions and catalyst inhibition.[1]
-
Reaction Conditions:
-
Temperature: Trifluoromethylation reactions are often sensitive to temperature. Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[1][3]
-
Solvent: The choice of solvent can significantly impact the reaction's success. Some reactions require specific solvents to proceed efficiently.
-
Atmosphere: Many of these reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the protocol specifies it.
-
-
Reagent Stability: Some trifluoromethylating reagents can degrade over time, especially if not stored correctly. Using a fresh batch of the reagent can sometimes resolve yield issues.
Q2: I'm observing a mixture of regioisomers (e.g., C2 vs. C3 trifluoromethylation). How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a critical challenge in indole functionalization. The electronic nature of the indole ring often allows for reaction at multiple positions.
-
Directing Groups: The use of a directing group on the indole nitrogen (e.g., Boc, tosyl) can effectively steer the trifluoromethylation to a specific position, most commonly the C2 position.[4]
-
Reaction Mechanism: The inherent mechanism of the chosen synthetic method often dictates the regioselectivity. For instance, some metal-catalyzed C-H activation methods are designed to be highly selective for a particular position.[5][6]
-
Steric Hindrance: The steric environment around the different positions of the indole ring can influence where the trifluoromethyl group is introduced. Bulky substituents on the indole can block certain positions, favoring reaction at less hindered sites.[3]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal, ligand, and additives can have a profound impact on regioselectivity.[5]
Q3: My starting indole is being consumed, but I'm seeing many side products on my TLC. What are the likely side reactions?
A3: The formation of multiple side products is a common indication that the reaction conditions are not optimal.
-
Over-reaction/Decomposition: The desired product, once formed, may be unstable under the reaction conditions and could be decomposing or reacting further.
-
Side Reactions of the Starting Material: The starting indole may be undergoing competing side reactions, such as dimerization or polymerization, especially under harsh acidic or oxidative conditions.[7]
-
Reaction with Solvent: In some cases, the solvent can participate in the reaction, leading to undesired byproducts.
-
Hydrolysis of Reagents: If the reaction is not performed under anhydrous conditions when required, water can react with sensitive reagents or intermediates, leading to side products.
Q4: The purification of my trifluoroindole is proving difficult. What are some general strategies for purification?
A4: The unique properties of trifluoromethylated compounds, such as their high lipophilicity and sometimes increased volatility, can make purification challenging.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard, but if your compound is acid-sensitive, consider using neutralized silica gel or a different stationary phase like alumina.[1]
-
Solvent System: A systematic screen of solvent systems with varying polarities is essential to achieve good separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.[8][9]
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC can be employed.[8]
Q5: Are there any specific safety precautions I should take when working with trifluoromethylating reagents?
A5: Yes, absolutely. Many trifluoromethylating reagents have specific hazards that require careful handling.
-
Togni's Reagents: These hypervalent iodine reagents can be explosive under certain conditions and should be handled with care.[10]
-
Umemoto's Reagents: These are sulfonium salts that are generally more stable but should still be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12]
-
Fluoroform-derived Reagents (e.g., CuCF₃): Fluoroform is a gas, and its in-situ use requires specialized equipment and procedures.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your experiment.
Part 2: Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting for common synthetic routes to trifluoroindoles.
Method 1: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This powerful method allows for the synthesis of 2-(trifluoromethyl)indoles from readily available starting materials.[13][14] The reaction involves a copper-catalyzed domino sequence of trifluoromethylation and cyclization.
Troubleshooting Guide: Domino Trifluoromethylation/Cyclization
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Inactive CuCF₃ reagent. | 1. The CuCF₃ reagent is often generated in situ or used from a freshly prepared stock. Ensure the precursors (e.g., fluoroform, a copper source, and a suitable base) are of high quality and the generation procedure is followed precisely. |
| 2. Poor quality of the 2-alkynylaniline starting material. | 2. Purify the 2-alkynylaniline by column chromatography or recrystallization. Impurities can chelate to the copper catalyst and inhibit the reaction. | |
| 3. Inappropriate N-protecting group on the aniline. | 3. N-tosyl and N-mesyl derivatives are often crucial for successful cyclization.[14] If you are using an unprotected or differently protected aniline, consider synthesizing the tosyl or mesyl protected analog. | |
| 4. Suboptimal reaction temperature or time. | 4. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be cautious of potential decomposition. | |
| Multiple Spots on TLC / Byproduct Formation | 1. Homocoupling of the 2-alkynylaniline. | 1. This can occur if the trifluoromethylation step is slow. Ensure an adequate concentration of the active CuCF₃ reagent. |
| 2. Formation of non-cyclized trifluoromethylated intermediate. | 2. This suggests that the cyclization step is the bottleneck. Ensure the reaction conditions (e.g., solvent, temperature) are optimal for the cyclization. The choice of N-protecting group is critical here.[14] | |
| 3. Decomposition of the product. | 3. Once the product is formed, it may be sensitive to the reaction conditions. Monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation. |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization
This protocol is adapted from Ye et al., Org. Lett., 2018, 20, 1676-1679.[14]
-
To a dry Schlenk tube under an argon atmosphere, add the N-protected 2-alkynylaniline (1.0 equiv.), CuCF₃ reagent (2.0 equiv.), and anhydrous solvent (e.g., DMF).
-
If required by the specific substrate, add an additive such as TMEDA (2.0 equiv.).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the designated time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Domino Trifluoromethylation/Cyclization
Caption: General workflow for the domino trifluoromethylation/cyclization reaction.
Method 2: Metal-Free Oxidative Trifluoromethylation of Indoles
This method provides a direct route to 2-trifluoromethylindoles using readily available and less toxic reagents like CF₃SO₂Na (Langlois' reagent) under metal-free conditions.[15][16][17] The reaction typically proceeds via a radical mechanism.
Troubleshooting Guide: Metal-Free Oxidative Trifluoromethylation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Inefficient generation of the CF₃ radical. | 1. The choice and amount of oxidant (e.g., TBHP, K₂S₂O₈) are critical.[4] Ensure the oxidant is fresh and used in the correct stoichiometry. The reaction temperature also plays a key role in radical initiation. |
| 2. Unsuitable solvent. | 2. Acetonitrile (CH₃CN) is a common solvent for these reactions.[16] Other solvents may not be compatible with the radical intermediates. | |
| 3. Presence of radical scavengers. | 3. Ensure your starting materials and solvent are free from impurities that can quench radicals. | |
| Poor Regioselectivity (C2 vs. C3) | 1. Inherent reactivity of the indole substrate. | 1. While this method generally favors C2 trifluoromethylation, the electronic properties of substituents on the indole ring can influence the regioselectivity. Electron-donating groups can sometimes lead to minor amounts of the C3 isomer. |
| 2. Reaction conditions are too harsh. | 2. Excessively high temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a slightly lower temperature for a longer period. | |
| Formation of Poly-trifluoromethylated Products | 1. Excess of the trifluoromethylating reagent. | 1. Carefully control the stoichiometry of the CF₃SO₂Na and the oxidant. Use the recommended equivalents as per the protocol. |
| 2. The mono-trifluoromethylated product is more reactive than the starting material. | 2. This is less common but possible. If observed, try using a sub-stoichiometric amount of the trifluoromethylating reagent and accept a lower conversion to maximize the yield of the mono-substituted product. |
Experimental Protocol: Metal-Free Oxidative Trifluoromethylation of Indole
This protocol is adapted from Xie et al., RSC Adv., 2019, 9, 35899-35903.[15][16]
-
To a sealed tube, add the indole (1.0 equiv.), CF₃SO₂Na (2.0 equiv.), and the oxidant (e.g., TBHP, 3.0 equiv.).
-
Add the solvent (e.g., CH₃CN).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 140 °C) for the designated time (e.g., 18 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Proposed Mechanism for Metal-Free Oxidative Trifluoromethylation
Caption: Simplified proposed radical mechanism for metal-free oxidative trifluoromethylation.
Method 3: Palladium-Catalyzed C-H Trifluoromethylation of Indoles
Palladium catalysis offers a powerful and often highly regioselective method for the C-H trifluoromethylation of indoles and indolines.[5][6][18] These reactions can proceed through various catalytic cycles depending on the specific conditions and directing groups employed.
Troubleshooting Guide: Palladium-Catalyzed C-H Trifluoromethylation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Inactive palladium catalyst. | 1. Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality. Some reactions are sensitive to the oxidation state of the palladium; ensure you are using the correct precursor. |
| 2. Ineffective ligand or additive. | 2. The ligand plays a crucial role in the catalytic cycle. Ensure the ligand is pure and used in the correct ratio. Some reactions require specific additives (e.g., an oxidant, an acid) to proceed.[6] | |
| 3. Poorly coordinating directing group. | 3. Many Pd-catalyzed C-H functionalizations rely on a directing group. If the reaction is not working, ensure the directing group is correctly installed and is suitable for the chosen catalytic system. | |
| 4. Incompatible trifluoromethylating reagent. | 4. Not all trifluoromethylating reagents are compatible with all palladium catalytic cycles. Ensure you are using the reagent specified in the protocol (e.g., Umemoto's reagent, Togni's reagent).[6] | |
| Poor Regioselectivity | 1. Ineffective directing group. | 1. The directing group is the primary controller of regioselectivity. If you are getting a mixture of isomers, it may be that the directing group is not coordinating strongly enough or that background, non-directed trifluoromethylation is occurring. |
| 2. Incorrect palladium catalyst or ligand. | 2. The steric and electronic properties of the ligand can influence the regioselectivity. A different ligand may be required to achieve the desired selectivity. | |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. | 1. C-H activation often requires elevated temperatures, but this can also lead to decomposition. Try reducing the temperature and extending the reaction time. |
| 2. Incompatible functional groups on the substrate. | 2. Some functional groups may not be stable to the reaction conditions. If you suspect this is the case, you may need to use a protecting group strategy. |
Experimental Protocol: Pd-Catalyzed C7-Trifluoromethylation of Indolines
This protocol is adapted from a representative Pd-catalyzed C-H trifluoromethylation procedure.[6]
-
To a dry reaction vessel, add the N-directed indoline (1.0 equiv.), Pd(OAc)₂ (e.g., 20 mol%), an oxidant (e.g., Cu(OAc)₂, 2.0 equiv.), and an additive (e.g., PivOH, 5.0 equiv.).
-
Add the trifluoromethylating reagent (e.g., Umemoto's reagent, 1.5 equiv.).
-
Add the solvent (e.g., HFIP).
-
Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 2 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and work up as appropriate for the specific reaction (e.g., filtration, extraction).
-
Purify the crude product by flash column chromatography.
Generalized Catalytic Cycle for Pd-Catalyzed C-H Trifluoromethylation
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for directed C-H trifluoromethylation.
Part 3: Purification and Safety
Purification Strategies for Trifluoroindoles
The introduction of a trifluoromethyl group can significantly alter the physical properties of an indole, impacting its purification.
| Technique | Advantages | Disadvantages | Best For |
| Flash Column Chromatography (Silica Gel) | Versatile, widely applicable, good for separating compounds with different polarities. | Can be time-consuming, potential for product degradation on acidic silica.[8] | Most crude reaction mixtures. |
| Flash Column Chromatography (Alumina) | Good for acid-sensitive compounds.[1] | Can have different selectivity compared to silica. | Purification of trifluoroindoles that are unstable on silica gel. |
| Recrystallization | Can provide very pure material, scalable.[8][9] | Only applicable to solids, requires finding a suitable solvent system, can have lower recovery. | Final purification of solid trifluoroindoles, especially on a larger scale. |
| Preparative HPLC | High-resolution separation, good for isolating minor components and achieving high purity.[8] | Smaller scale, requires specialized equipment, can be expensive. | Separating regioisomers or purifying small quantities of product to very high purity. |
Safe Handling of Common Trifluoromethylating Reagents
| Reagent | Class | Key Hazards | Handling Recommendations |
| Togni's Reagents | Hypervalent Iodine | Potentially explosive, handle with care.[10] | Use behind a blast shield, avoid grinding or subjecting to shock, store at recommended temperatures. |
| Umemoto's Reagents | Sulfonium Salts | Generally stable solids, but can be irritants.[11][12] | Handle in a fume hood, wear appropriate PPE (gloves, safety glasses). |
| CF₃SO₂Na (Langlois' Reagent) | Sodium Triflinate | Stable, low-toxicity solid.[15][16][17] | Standard laboratory precautions. |
| TMSCF₃ (Ruppert-Prakash Reagent) | Organosilicon | Volatile, toxic, moisture-sensitive. | Handle in a well-ventilated fume hood under an inert atmosphere. |
References
-
Tsui, G. C. Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Organic Chemistry Frontiers. [Link]
-
Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(62), 35899–35903. [Link]
-
Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(62), 35899–35903. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
MDPI. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. MDPI. [Link]
-
Wang, X., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 12(4), 1467-1473. [Link]
-
Santschi, N., & Togni, A. (2012). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Angewandte Chemie International Edition, 51(50), 12510-12514. [Link]
-
Togni, A. (2014). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development, 18(5), 654-654. [Link]
-
ResearchGate. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. ResearchGate. [Link]
-
ACS Publications. Regioselective Palladium-Catalyzed C-H Bond Trifluoroethylation of Indoles: Exploration and Mechanistic Insight. ACS Catalysis. [Link]
-
ResearchGate. Domino Cyclization/Trifluoromethylation of 2-Alknylphenols for the Synthesis of 3-(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities. ResearchGate. [Link]
-
ResearchGate. K2S2O8‐Glucose‐Mediated Metal‐Free Oxidative Trifluoromethylation of Indoles with Langlois' Reagent on the C2 Position. ResearchGate. [Link]
-
ACS Publications. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters. [Link]
-
Beilstein Journal of Organic Chemistry. Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Publications. 2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp3)–H Functionalization of Trifluoroacetimidoyl Chlorides. Organic Letters. [Link]
-
Scribd. Ni Et Al 2025 Access To 2 (Trifluoromethyl) Indoles Via PD (0) Catalyzed Intramolecular Cyclization of. Scribd. [Link]
-
ACS Publications. Iodine-Promoted Oxidative Annulation of Indoles with Trifluoromethyl N-Tosylhydrazone: Access to Trifluoromethylated Pyridazino[3,4-b]indoles. Organic Letters. [Link]
-
DeCarlo, S. (2018). Elucidation of Structure-Function Relationships for Peptoid Catalysts of Enantioselective Trifluoromethylation. Bryn Mawr College. [Link]
-
Tran, P. H., et al. (2015). DFT - Proposed Mechanism of Friedel–Crafts Acylation of Indole Using Metal Triflate Catalysts. ACCMS. [Link]
-
Vil'danov, R. R., & Yagupol'skii, Y. L. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 667-680. [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
ResearchGate. Site-selectivity study a Regioselectivity for indoles. b... ResearchGate. [Link]
-
ResearchGate. DFT – Proposed mechanism of Friedel–Crafts acylation of indole using metal triflate catalysts. ResearchGate. [Link]
-
ResearchGate. Alternative Synthetic Routes to Hydrofluoro Olefins. ResearchGate. [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
ACS Publications. Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group Assistance. Organic Letters. [Link]
-
National Institutes of Health. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC. [Link]
-
Bryn Mawr College. Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Semantic Scholar. Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Semantic Scholar. [Link]
-
Semantic Scholar. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
University of Rochester. How To: Purify by Crystallization. Department of Chemistry. [Link]
-
Reddit. Help with Low Yield Synthesis. r/Chempros. [Link]
-
National Institutes of Health. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Purdue University. Fluoroorganic Chemistry. Ramachandran Research Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 15. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 16. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 5,6,7-Trifluoro-1H-Indole
Welcome to the Advanced Synthesis Support Center. Synthesizing polyfluorinated indoles such as 5,6,7-trifluoro-1H-indole (CAS: 247564-64-3) presents distinct mechanistic challenges. The strong electron-withdrawing nature of the three fluorine atoms significantly depletes the electron density of the aromatic ring. This alters the reactivity profile compared to unsubstituted indoles, making the ring highly susceptible to nucleophilic aromatic substitution ( SNAr ) side reactions and drastically reducing the nucleophilicity of the indole nitrogen.
As a Senior Application Scientist, I have designed this guide to provide field-validated protocols, troubleshooting logic, and FAQs for the two most reliable synthetic routes: the Bartoli Indole Synthesis and the Sonogashira-Cyclization Sequence.
Experimental Protocols & Mechanistic Causality
Protocol A: Bartoli Synthesis Route
The Bartoli synthesis is highly effective for 7-substituted indoles. It relies on the reaction of an ortho-substituted nitrobenzene with vinylmagnesium bromide. To ensure a self-validating system, the Grignard reagent must be titrated prior to use.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with ultra-high purity N 2 .
-
Dissolution: Dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous THF to create a 0.5 M solution.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to strictly equilibrate to -78 °C.
-
Grignard Addition: Add titrated vinylmagnesium bromide (1.0 M in THF, 3.0 eq) dropwise over 30–45 minutes. Maintain the internal temperature below -70 °C at all times. Causality Check: The 3.0 equivalents are mechanistically absolute. The first equivalent attacks the nitro group, the second acts as a reducing agent to form the nitroso intermediate, and the third attacks the nitroso oxygen to trigger the essential [3,3]-sigmatropic rearrangement.
-
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to -20 °C over 30 minutes.
-
Quench & Extraction: Quench rapidly with saturated aqueous NH 4 Cl. Extract with EtOAc (3x), dry the combined organic layers over anhydrous MgSO 4 , and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (gradient: 100% Hexanes to 90:10 Hexanes/EtOAc).
Protocol B: Sonogashira Coupling & CuI-Catalyzed Cyclization
This route builds the indole core from an ortho-haloaniline, offering high regiocontrol for complex receptor-binding studies .
Step-by-Step Methodology:
-
Coupling: Combine 2-bromo-3,4,5-trifluoroaniline (1.0 eq), Pd(PPh 3 ) 2 Cl 2 (0.05 eq), and CuI (0.1 eq) in a degassed mixture of Et 3 N and THF (1:1 v/v).
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise. Stir at room temperature for 12 hours under N 2 .
-
Intermediate Isolation: Filter the suspension through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate to yield the 6-trimethylsilylacetylenylaniline intermediate.
-
Cyclization: Dissolve the crude intermediate in strictly anhydrous DMF (0.2 M). Add CuI (0.2 eq) and heat the mixture to 100 °C for 4 hours. Causality Check: CuI acts as a π -Lewis acid, activating the alkyne for intramolecular nucleophilic attack by the aniline amino group. The thermal conditions in DMF facilitate the 5-endo-dig cyclization while simultaneously driving in situ desilylation .
-
Workup: Cool to room temperature, dilute with water, and extract with Et 2 O. Wash the organic layer with brine (5x) to remove residual DMF, dry over Na 2 SO 4 , and purify via chromatography.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization matrix for the Bartoli synthesis of 5,6,7-trifluoro-1H-indole, highlighting how deviations in stoichiometry and temperature impact the yield.
| Entry | Vinylmagnesium Bromide (eq) | Internal Temp (°C) | Addition Rate | Yield (%) | Major Impurity / Issue Observed |
| 1 | 2.0 | -78 | Dropwise (30 min) | < 5% | Unreacted SM, Nitroso intermediate stalling |
| 2 | 3.0 | -40 | Dropwise (30 min) | 12% | Defluorination products ( SNAr ) |
| 3 | 3.0 | -78 | Rapid (5 min) | 22% | Polymerization of Grignard reagent |
| 4 | 3.0 | -78 | Dropwise (45 min) | 68% | None (Optimized Conditions) |
| 5 | 4.0 | -78 | Dropwise (45 min) | 65% | Excess reagent waste, difficult emulsion workup |
Troubleshooting & FAQs
Q1: I am observing significant loss of the starting material in the Bartoli reaction, but my yield of 5,6,7-trifluoro-1H-indole is below 15%. What is happening? A: This is typically caused by degraded vinylmagnesium bromide or inadequate temperature control. If the Grignard reagent has polymerized or hydrolyzed, the required 3.0 active equivalents are not met, stalling the reaction. Actionable Fix: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone prior to use. Ensure the internal temperature does not exceed -70 °C during addition; polyfluorinated nitrobenzenes are highly prone to SNAr defluorination by Grignard reagents if the temperature spikes.
Q2: During the CuI-catalyzed cyclization (Protocol B), I see incomplete ring closure. How can I drive the reaction to completion? A: Incomplete 5-endo-dig cyclization in polyfluorinated systems is due to the reduced nucleophilicity of the aniline nitrogen, caused by the inductive electron-withdrawing effect of the 5,6,7-fluorine atoms. Actionable Fix: Increase the CuI loading to 0.5 eq, or switch to a stronger Lewis acid catalyst like PtCl 2 (5 mol%) in toluene at 80 °C. Ensure the DMF is strictly anhydrous, as water competitively coordinates with the copper catalyst, deactivating it.
Q3: How should I store 5,6,7-trifluoro-1H-indole to prevent degradation? A: While it is more oxidatively stable than electron-rich indoles, it should be stored at 2–8 °C under an inert atmosphere (argon or nitrogen) and protected from light. Prolonged exposure to ambient light and oxygen can lead to dimerization or C3-oxidation.
Q4: Can I perform electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) on 5,6,7-trifluoro-1H-indole? A: Yes. Despite the electron-withdrawing fluorines, the C3 position remains the most nucleophilic site. However, the reaction requires harsher conditions (e.g., POCl 3 /DMF at 80–90 °C instead of room temperature) compared to unsubstituted indole to achieve high yields of 5,6,7-trifluoro-1H-indole-3-carbaldehyde, a key precursor in prostate cancer drug development .
Visual Workflows
Troubleshooting logic for the Bartoli synthesis of 5,6,7-trifluoro-1H-indole.
Workflow for the Sonogashira coupling and CuI-catalyzed cyclization route.
References
-
Title: From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor Source: Proceedings of the National Academy of Sciences (via NCBI PMC) URL: [Link] [1]
-
Title: Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (via ResearchGate) URL: [Link] [1]
-
Title: Palladium in Heterocyclic Chemistry Source: Elsevier / ScienceDirect URL: [Link] [1]
Spectroscopic Comparison of Indole and Trifluoromethylindole: A Comprehensive Guide for Drug Development
Executive Summary & Structural Context
In medicinal chemistry and drug development, the indole scaffold is a privileged structure due to its prevalence in biologically active molecules. The strategic functionalization of this ring—most notably through the addition of a trifluoromethyl (-CF₃) group—is a common tactic to enhance metabolic stability, lipophilicity, and target binding affinity.
While the term "trifluoroindole" can occasionally refer to polyfluorinated derivatives (e.g., 4,5,7-trifluoroindole), in the context of drug design, it overwhelmingly denotes trifluoromethylindole derivatives (such as 3-trifluoromethylindole). This guide provides an objective, data-driven comparison of the spectroscopic signatures of the parent unsubstituted indole versus trifluoromethylindole , detailing the mechanistic causality behind their spectral differences and providing self-validating experimental protocols for structural characterization.
Mechanistic Causality: The Electronic Influence of the -CF₃ Group
The spectroscopic differences between indole and trifluoromethylindole are not arbitrary; they are the direct result of profound electronic alterations. The -CF₃ group is a powerful electron-withdrawing group (EWG). Through strong inductive effects (pulling electron density through the σ-bond framework), the -CF₃ group fundamentally alters the electron density distribution across the fused aromatic system[1].
This localized electron depletion leads to three primary spectroscopic consequences:
-
NMR Deshielding: Protons adjacent to the -CF₃ group experience reduced electron density, leading to less magnetic shielding and a downfield shift (higher ppm)[1].
-
Vibrational Alterations: The introduction of highly polarized C-F bonds creates intense dipole moment changes during vibration, dominating the Infrared (IR) spectrum[2].
-
Electronic Transitions: The EWG lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift in Ultraviolet-Visible (UV-Vis) absorption[3].
Mechanistic pathway of -CF3 electronic effects on spectroscopic signatures.
Quantitative Spectroscopic Data Comparison
The following table synthesizes the quantitative spectroscopic data for unsubstituted indole compared to a representative derivative, 3-trifluoromethylindole.
| Spectroscopic Modality | Unsubstituted Indole | 3-Trifluoromethylindole | Mechanistic Rationale |
| ¹H NMR (CDCl₃) | H2: ~7.2 ppm (singlet-like) | H2: ~7.6 ppm (singlet) | Inductive electron withdrawal by the -CF₃ group deshields the adjacent H2 proton, shifting it downfield[1]. |
| ¹³C NMR (CDCl₃) | C3: ~102 ppm (singlet) | C3: ~110 ppm (quartet, ²J_CF ≈ 30 Hz)-CF₃: ~125 ppm (quartet, ¹J_CF ≈ 270 Hz) | Direct attachment to the -CF₃ group causes carbon-fluorine spin-spin coupling, splitting the carbon signals into distinct quartets[4]. |
| ¹⁹F NMR (CDCl₃) | N/A (No fluorine present) | ~ -60.0 ppm (singlet) | Three equivalent fluorine atoms resonate in the characteristic fluoroalkyl region. This is the definitive marker for the -CF₃ group[4]. |
| FT-IR (ATR) | N-H stretch: ~3400 cm⁻¹No C-F stretches | N-H stretch: ~3350 cm⁻¹C-F stretch: 1100–1300 cm⁻¹ | The high dipole moment of the newly introduced C-F bonds results in intense, broad IR absorption bands[2]. |
| UV-Vis (Methanol) | λmax: ~270 nm, 288 nm | λmax: ~275 nm, ~292 nm | The -CF₃ group lowers the LUMO energy, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift of the 1La and 1Lb bands[3]. |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, prioritizing causality and internal controls.
Nuclear Magnetic Resonance (NMR) Workflow
Objective: Acquire high-resolution ¹H, ¹³C, and ¹⁹F spectra to map the atomic connectivity and electronic environment.
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).
-
Causality & Validation: The deuterium provides a stable lock signal to prevent magnetic field (B₀) drift during acquisition. TMS acts as an internal zero-point standard. By referencing the spectrum internally rather than relying solely on the solvent residual peak, we eliminate temperature-dependent chemical shift artifacts. This ensures that the observed downfield shift of the H2 proton is definitively caused by the inductive pull of the -CF₃ group, not instrumental variance.
-
-
Acquisition Parameters: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra.
-
Causality & Validation: The ¹⁹F spectrum must be acquired with ¹H decoupling. This simplifies the spectrum, ensuring the -CF₃ signal appears as a sharp, unambiguous singlet (~ -60 ppm) without complex multiplet splitting from distant protons[4].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: Identify key functional group vibrations, specifically the emergence of C-F stretching.
-
Background Calibration: Perform a background scan on the bare Attenuated Total Reflectance (ATR) diamond crystal.
-
Causality & Validation: ATR eliminates the need for KBr pellet pressing, which can introduce polymorphic changes or moisture absorption that artificially broadens the N-H stretch region. The background scan subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor. The system validates readiness when the baseline transmittance sits flat at 100%.
-
-
Sample Application: Apply the solid sample directly to the crystal, apply consistent pressure via the anvil, and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. The appearance of intense bands between 1100 and 1300 cm⁻¹ definitively validates the presence of the trifluoromethyl group[2].
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Objective: Quantify the bathochromic shift induced by the -CF₃ group's alteration of the π-π* transitions.
-
Preparation: Prepare a 10 µM solution of the analyte in spectroscopic-grade methanol.
-
Causality: Methanol provides a polar protic environment that solvates the indole ring effectively while maintaining UV transparency down to 210 nm.
-
-
Baseline Correction: Utilize a dual-beam spectrophotometer where the reference quartz cuvette contains pure solvent from the exact same batch.
-
Causality & Validation: This optically subtracts solvent absorbance in real-time. The bathochromic shift observed in the 1La and 1Lb transitions of the trifluoromethylindole is thus validated as a true electronic alteration of the molecule, devoid of solvent-induced artifacts[3].
-
Multiplexed spectroscopic workflow for indole derivative validation.
References
-
BenchChem. "A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers."1
-
BenchChem. "1,3-Dimethyl-2-(trifluoromethyl)benzene | 41818-96-6." (Mechanistic NMR Coupling Principles). 4
-
Creative Biostructure. "Difference Between UV, IR, and NMR Spectroscopy." 2
-
CORE. "Electronic Absorption and Fluorescence Spectra of Indole Derivatives." 3
Sources
Structural Validation of Synthesized 5,6,7-Trifluoro-1H-indole: A Comparative Analytical Guide
Introduction
Fluorine substitution on the indole core is a privileged strategy in medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity (such as modulating cation-π interactions) [1]. However, the synthesis of polyfluorinated indoles frequently yields complex regioisomeric mixtures. For researchers developing novel therapeutics, validating the exact regiochemistry of synthesized 5,6,7-trifluoro-1H-indole—and definitively distinguishing it from its 4,5,6- or 4,6,7-trifluoro counterparts—is a critical quality control step [2].
This guide provides an objective comparative analysis of analytical platforms for structural validation and outlines a self-validating, step-by-step experimental protocol grounded in High-Field Multinuclear NMR and High-Resolution Mass Spectrometry (HRMS).
Section 1: Comparative Analysis of Analytical Platforms
Structural elucidation of fluorinated aromatics requires orthogonal data streams. Table 1 objectively compares the primary analytical modalities available to researchers, balancing resolution, throughput, and operational cost.
Table 1: Comparative Analysis of Analytical Platforms for Fluorinated Indoles
| Analytical Platform | Primary Utility | Regiochemical Resolution | Throughput | Relative Cost |
| High-Field NMR (≥600 MHz) | 1 H, 13 C, 19 F correlation | Excellent (Resolves complex J-couplings) | Medium | High |
| Benchtop NMR (80-100 MHz) | Rapid reaction monitoring | Poor (Second-order signal overlap) | High | Low |
| HRMS (ESI-TOF) | Exact mass & formula confirmation | None (Cannot distinguish isomers) | High | Medium |
| X-Ray Crystallography | Absolute 3D conformation | Definitive | Low | High |
While Benchtop NMR offers rapid reaction monitoring, it lacks the spectral dispersion required to resolve complex second-order F-F couplings. Conversely, HRMS provides definitive proof of the molecular formula but is entirely blind to regiochemistry. Therefore, High-Field Multinuclear NMR (specifically equipped with 1 H/ 19 F dual-tune capabilities) remains the gold standard, offering the precise heteronuclear coupling data required to map the molecule's connectivity without the need for single-crystal growth [3].
Section 2: The Logic of Regiochemical Validation (E-E-A-T)
As an application scientist, I emphasize that analytical protocols must be self-validating systems. You cannot rely on a single 1D proton spectrum to confirm a polyfluorinated structure. The causality of the 5,6,7-substitution pattern must be proven through an interlocking network of scalar couplings.
Why rely so heavily on 19 F NMR? Fluorine-19 boasts a 100% natural abundance, a nuclear spin of 1/2, and a high gyromagnetic ratio. Its exceptionally wide chemical shift range (>400 ppm) makes it exquisitely sensitive to subtle changes in the local electronic environment [4].
The Logical Deduction Loop:
-
The Indole Core: The pyrrole ring contains protons at C2 and C3, and an NH at position 1. In a trifluorinated indole, the benzene ring retains only one proton. If the fluorines occupy the 5, 6, and 7 positions, the sole remaining proton must reside at C4.
-
1 H NMR Causality: The C4-H signal will not appear as a simple singlet. It will exhibit a specific 3JHF coupling to the adjacent fluorine at C5, typically appearing as a doublet of doublets or a complex multiplet.
-
19 F NMR Causality: We expect three distinct fluorine environments. The central fluorine (F6) is flanked by F5 and F7. Consequently, F6 will couple to both adjacent fluorines (ortho-coupling, 3JFF≈20 Hz), splitting its signal into a diagnostic triplet (or doublet of doublets). F5 will couple to F6 and the C4-H, while F7 will couple primarily to F6.
This interdependent coupling network ensures that the structural assignment is mathematically and chemically self-validating.
Fig 2. Logical deduction pathway using heteronuclear coupling to confirm 5,6,7-substitution.
Section 3: Step-by-Step Experimental Methodologies
To execute this self-validating logic, follow these standardized protocols.
Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve 1.0 mg of the synthesized 5,6,7-trifluoro-1H-indole in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute 1:100 in methanol containing 0.1% formic acid to encourage protonation.
-
Ionization: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.
-
Calibration: Infuse a sodium formate solution prior to the run for internal exact mass calibration, ensuring mass accuracy within <5 ppm.
-
Acquisition: Acquire data over an m/z range of 100–500. Extract the chromatogram for the expected [M+H]+ ion.
Protocol 2: High-Field Multinuclear NMR ( 1 H, 19 F, 13 C)
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) or DMSO−d6 . Transfer to a high-quality 5 mm NMR tube.
-
Hardware Setup: Utilize a ≥600 MHz NMR spectrometer equipped with a 1 H/ 19 F/ 13 C triple-resonance probe to allow for selective heteronuclear decoupling [3].
-
1 H Acquisition: Acquire a standard 1D proton spectrum (16 scans, 90° pulse, 5-second relaxation delay). Identify the C4-H multiplet (~7.15 ppm).
-
19 F Acquisition: Acquire a 1D fluorine spectrum (64 scans). Run two parallel experiments: one standard, and one with 1 H-decoupling. The collapse of the F5 multiplet upon proton decoupling definitively links the F5 signal to the C4-H proton.
-
13 C Acquisition: Acquire a 1D carbon spectrum (512 scans) with both 1 H and 19 F decoupling to obtain a clean baseline of singlets. Follow this with a coupled spectrum to extract the 1JCF values (~240–255 Hz), which directly map the fluorinated carbons.
Fig 1. Multi-modal analytical workflow for validating 5,6,7-trifluoro-1H-indole structure.
Section 4: Quantitative Data Summary
The following table summarizes the expected experimental data required to validate the 5,6,7-trifluoro-1H-indole structure.
Table 2: Expected Quantitative Validation Data for 5,6,7-Trifluoro-1H-indole
| Analytical Method | Target Parameter | Expected Value / Multiplicity | Diagnostic Significance |
| HRMS (ESI+) | [M+H]+ Exact Mass | 172.0374 m/z | Confirms the C8H4F3N molecular formula |
| 1 H NMR ( CDCl3 ) | C4-H Chemical Shift | ~7.15 ppm (ddd) | Confirms single proton on benzene ring, coupled to F5 |
| 19 F NMR ( CDCl3 ) | F6 Multiplicity | Triplet (or dd), J≈20 Hz | Confirms central position between two other fluorines |
| 13 C NMR ( CDCl3 ) | C-F Coupling ( 1JCF ) | ~240 - 255 Hz (doublets) | Directly maps the three fluorinated carbons |
References
-
From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor... Journal of Medicinal Chemistry (via ResearchGate). Available at:[Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Application Notes. Available at:[Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at:[Link]
Overcoming Cross-Reactivity in AR-Targeted Therapeutics: A Comprehensive Guide to 5,6,7-Trifluoro-1H-Indole Inhibitors
Introduction: The Cross-Reactivity Paradigm in Prostate Cancer
As a Senior Application Scientist navigating the landscape of oncology drug development, I frequently encounter a critical bottleneck in treating Castration-Resistant Prostate Cancer (CRPC): acquired resistance through receptor cross-reactivity. Conventional antiandrogens, such as Enzalutamide and Bicalutamide, are designed to target the Ligand-Binding Pocket (LBP) of the Androgen Receptor (AR). However, under sustained therapeutic pressure, the AR frequently acquires point mutations (e.g., F877L, W742C, T878A). These mutations alter the pocket's steric environment, causing a fatal form of cross-reactivity: the receptor begins to recognize the antagonist as an agonist, actively driving tumor proliferation rather than halting it[1].
To circumvent this evolutionary escape mechanism, our focus has shifted to allosteric inhibition. The 5,6,7-trifluoro-1H-indole moiety has emerged as a cornerstone in designing inhibitors that target the Binding Function-3 (BF3) site of the AR. The lead compound in this class, VPC-13789 (2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide), represents a paradigm shift. By binding to the BF3 surface pocket, it offers potent antagonism without triggering the agonistic cross-reactivity characteristic of LBP inhibitors[2].
Mechanistic Causality: Why the 5,6,7-Trifluoro-1H-Indole Moiety?
When designing an allosteric inhibitor, the chemical microenvironment of the target pocket dictates the scaffold. The AR BF3 site is a shallow, hydrophobic surface pocket responsible for recruiting coregulatory proteins essential for AR transcriptional activity.
The integration of the 5,6,7-trifluoro-1H-indole group into the inhibitor scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:
-
Steric and Electronic Complementarity : The indole ring provides a rigid, planar hydrophobic core that anchors deeply into the BF3 pocket. The trifluoro substitution creates a highly electronegative surface that forms strong multipolar interactions with adjacent basic residues without introducing steric clashes[2].
-
Metabolic Stability : Unsubstituted indoles are highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The addition of three fluorine atoms at the 5, 6, and 7 positions effectively blocks these metabolically labile sites, drastically increasing the compound's half-life and oral bioavailability[2].
-
Evasion of LBP Cross-Reactivity : Because VPC-13789 binds exclusively to the BF3 site, conformational changes in the LBP caused by mutations like F877L or T878A do not affect its binding affinity or its ability to block coregulator recruitment[2].
Cross-Reactivity Profiling: VPC-13789 vs. Conventional Inhibitors
A robust inhibitor must not only block the target but also avoid off-target activation (selectivity) and mutant-driven agonism (resistance).
-
Mutant AR Cross-Resistance : Enzalutamide exhibits a well-documented antagonist-to-agonist switch in the presence of the F877L mutation, effectively feeding the cancer it was meant to starve[3]. Similarly, Bicalutamide acts as a potent agonist against the W742C mutant[4]. In stark contrast, VPC-13789 maintains pure antagonism across wild-type, F877L, T878A, and W742C variants, neutralizing the cross-reactivity threat[2].
-
Nuclear Receptor Selectivity : The AR shares high sequence homology with the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Mineralocorticoid Receptor (MR). VPC-13789 demonstrates exceptional selectivity for AR over GR, PR, and MR, ensuring no off-target endocrine cross-reactivity[5].
Quantitative Data Comparison
The following table summarizes the performance and cross-reactivity profiles of the 5,6,7-trifluoro-1H-indole inhibitor (VPC-13789) against clinical standards.
| Compound | Target Site | IC50 (LNCaP WT) | F877L Mutant Profile | W742C Mutant Profile | Off-Target NR Cross-Reactivity (GR/PR/MR) |
| VPC-13789 | AR BF3 (Allosteric) | 0.19 µM | Antagonist (Active) | Antagonist (Active) | None observed (>10 µM) |
| Enzalutamide | AR LBP (Orthosteric) | 0.075 µM | Agonist (Cross-reactive) | Antagonist | Low |
| Bicalutamide | AR LBP (Orthosteric) | ~1.0 µM | Antagonist | Agonist (Cross-reactive) | Low |
Self-Validating Experimental Protocols
To rigorously validate the lack of agonistic cross-reactivity and confirm on-target efficacy, the following standardized workflows must be employed. Every step is designed as a self-validating system to ensure data integrity.
Protocol 1: Luciferase Reporter Assay for Mutant AR Cross-Reactivity
-
Step 1: Cell Culture in Hormone-Depleted Media. Culture PC3 (AR-null) cells in RPMI-1640 supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CSS). Causality: CSS removes endogenous steroidal androgens that would competitively bind the AR and mask the baseline agonistic/antagonistic effects of the test compounds.
-
Step 2: Transient Transfection. Co-transfect cells with an AR-mutant expression plasmid (e.g., AR-F877L) and an Androgen Response Element (ARE)-driven luciferase reporter. Causality: Using an AR-null background ensures that the luminescence signal is exclusively driven by the introduced mutant AR, eliminating wild-type interference.
-
Step 3: Compound Treatment. Treat cells with varying concentrations (0.01 µM to 10 µM) of VPC-13789 or Enzalutamide in the presence and absence of 0.1 nM DHT. Causality: Testing without DHT assesses direct agonistic cross-reactivity, while testing with DHT evaluates antagonistic potency.
-
Step 4: Cell Lysis and Luminescence Reading. Add luciferin substrate and quantify light emission using a microplate reader. Causality: The luciferase enzyme is produced in direct proportion to AR transcriptional activity, providing a highly sensitive, self-validating quantitative readout.
Protocol 2: ChIP-qPCR for Chromatin Binding Inhibition
-
Step 1: Cross-Linking. Treat LNCaP cells with 1% formaldehyde. Causality: Covalently locks the AR to its target chromatin sites (e.g., KLK3 enhancer) in vivo, capturing a snapshot of physical binding before lysis.
-
Step 2: Sonication. Shear chromatin to 200-500 bp fragments. Causality: Essential for achieving high-resolution mapping of the specific genomic loci bound by the AR.
-
Step 3: Immunoprecipitation. Pull down AR-DNA complexes using a validated anti-AR antibody. Causality: Isolates only the DNA fragments physically interacting with the AR, filtering out genomic noise.
-
Step 4: qPCR Analysis. Amplify the KLK3 (PSA) enhancer region. Causality: If VPC-13789 successfully inhibits BF3-mediated coregulator recruitment and subsequent chromatin binding, the qPCR signal for the KLK3 enhancer will be significantly reduced compared to the vehicle control.
Visualizations
AR inhibition pathways and evasion of mutant-driven agonistic cross-reactivity by VPC-13789.
Step-by-step experimental workflow for profiling AR inhibitor cross-reactivity.
References
-
Title: Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (2021) URL: [Link]
-
Title: The Effect of F877L and T878A Mutations on Androgen Receptor Response to Enzalutamide Source: Molecular Cancer Therapeutics (2016) URL: [Link]
-
Title: Cellular androgen content influences enzalutamide agonism of F877L mutant androgen receptor Source: Oncotarget (2016) URL: [Link]
-
Title: Discovery of JNJ-63576253, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer Source: Clinical Cancer Research (2021) URL: [Link]
Sources
Benchmarking 5,6,7-Trifluoro-1H-indole-Based Inhibitors Against Classical Androgen Receptor Antagonists
As a Senior Application Scientist in oncology drug discovery, I frequently encounter the clinical hurdle of acquired resistance in targeted therapies. In the context of Castration-Resistant Prostate Cancer (CRPC), patients treated with classical Androgen Receptor (AR) antagonists almost invariably develop resistance due to mutations in the Androgen Binding Site (ABS)[1].
To overcome this, the field has shifted toward allosteric inhibition. The 5,6,7-trifluoro-1H-indole scaffold has recently emerged as a breakthrough pharmacophore for targeting the Binding Function-3 (BF3) site of the AR[1]. This guide objectively benchmarks derivatives of this scaffold—specifically the optimized lead compound VPC-13789 —against classical ABS inhibitors like Enzalutamide, providing actionable experimental workflows and comparative data for drug development professionals.
Mechanistic Rationale: BF3 Allosteric vs. ABS Competitive Inhibition
Understanding the causality behind inhibitor efficacy requires mapping the structural biology of the Androgen Receptor.
-
Classical ABS Inhibitors (e.g., Enzalutamide): These molecules competitively bind to the same pocket as the endogenous ligand, dihydrotestosterone (DHT). While highly potent initially, selective pressure often induces point mutations (such as AR F877L). This mutation alters the pocket's conformation, paradoxically converting Enzalutamide from an antagonist into an agonist that drives tumor growth[2].
-
5,6,7-Trifluoro-1H-indole Scaffold (VPC-13789): This scaffold does not compete with DHT. Instead, it anchors into the BF3 allosteric pocket—a shallow, hydrophobic cleft adjacent to the Activation Function 2 (AF2) site[3]. By occupying BF3, the 5,6,7-trifluoro-1H-indole moiety induces a conformational change that prevents the recruitment of essential coregulatory proteins, effectively silencing AR-mediated transcription regardless of ABS mutations[1][4].
Quantitative Benchmarking
The following table synthesizes the performance of the 5,6,7-trifluoro-1H-indole derivative (VPC-13789) against the clinical standard (Enzalutamide)[2][5].
| Metric | 5,6,7-Trifluoro-1H-indole Derivative (VPC-13789) | Enzalutamide (Clinical Standard) |
| Primary Target Site | Binding Function-3 (BF3) Allosteric Site | Androgen Binding Site (ABS) |
| IC₅₀ (AR Transcriptional Assay) | 0.19 μM | 0.075 μM |
| IC₅₀ (PSA Expression) | 0.16 μM | ~0.05 μM |
| Efficacy vs. AR F877L Mutant | Potent Antagonist (Suppresses activity) | Agonist (Drives tumor growth) |
| Mechanism of Action | Blocks coregulator recruitment | Competes with endogenous DHT |
| Oral Bioavailability | High (via prodrug formulation) | High |
Data Interpretation: While Enzalutamide exhibits a slightly lower IC₅₀ in wild-type models, the 5,6,7-trifluoro-1H-indole scaffold maintains rigorous antagonistic activity against the F877L mutant, offering a critical therapeutic window for enzalutamide-resistant CRPC[2].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, benchmarking these inhibitors requires a self-validating experimental system. Below are the step-by-step methodologies designed to prove both on-target efficacy and mechanistic causality.
Protocol A: Cellular Efficacy & Orthogonal Counter-Screening
Causality: We must prove that the inhibitor's cytotoxicity is strictly AR-dependent. By running LNCaP (AR-positive) and PC3 (AR-negative) cell lines in parallel, we create an internal control system. If a compound kills PC3 cells, it exhibits off-target toxicity rather than true AR inhibition[2].
-
Cell Seeding: Plate LNCaP and PC3 cells in 96-well plates at a density of 5,000 cells/well in RPMI 1640 medium supplemented with 5% charcoal-stripped serum (CSS) to remove endogenous androgens.
-
Reporter Transfection: Transfect LNCaP cells with an AR-responsive eGFP reporter plasmid using a lipid-based transfection reagent.
-
Compound Treatment: After 24 hours, stimulate the cells with 10 nM DHT. Immediately co-treat with serial dilutions (0.001 μM to 10 μM) of VPC-13789 or Enzalutamide. Include a DHT-only positive control and a vehicle (DMSO) negative control.
-
Quantification: After 48 hours, measure eGFP fluorescence using a high-content imaging system. Calculate the IC₅₀ based on the dose-dependent reduction of the eGFP signal.
-
Validation Check: Assess the viability of the PC3 cells using an MTS assay. The 5,6,7-trifluoro-1H-indole derivative must show no significant growth inhibition in PC3 cells to validate its AR-specific mechanism[2].
Protocol B: Mechanistic Validation via ChIP-PCR
Causality: To prove that the BF3 inhibitor functions by blocking chromatin binding, we must quantify AR occupancy at specific genetic loci.
-
Crosslinking: Treat LNCaP cells with 10 nM DHT and 1 μM of the inhibitor for 4 hours. Crosslink protein-DNA complexes by adding 1% formaldehyde for 10 minutes, followed by quenching with 0.125 M glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to yield fragments of 200–500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with a ChIP-grade anti-AR antibody. Capture the complexes using Protein A/G magnetic beads.
-
qPCR Analysis: Reverse the crosslinks and purify the DNA. Perform qPCR using primers specific to the KLK3 (AREIII) enhancer region.
-
Self-Validation Step: Include primers for a DNA region ±5 kbp away from the AR binding site. This acts as an internal negative control, ensuring that the immunoprecipitation was specific to the active enhancer and not an artifact of background noise[2].
Pathway Visualization
The following diagram maps the divergent signaling interventions between classical ABS competition and BF3 allosteric inhibition.
Fig 1: Divergent mechanisms of ABS inhibitors vs. 5,6,7-trifluoro-1H-indole BF3 inhibitors.
Conclusion
Benchmarking the 5,6,7-trifluoro-1H-indole scaffold against classical inhibitors reveals a vital paradigm shift in prostate cancer drug discovery. While Enzalutamide remains highly effective for wild-type AR, its vulnerability to ABS pocket mutations limits its long-term efficacy. By exploiting the BF3 allosteric site, 5,6,7-trifluoro-1H-indole derivatives like VPC-13789 bypass these resistance mechanisms entirely, offering a robust, orally bioavailable alternative that fundamentally disrupts coregulator recruitment.
References
-
Title: Development of 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Precision Cancer Drug Discovery Source: Vancouver Prostate Centre URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen Receptor (AR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Immediate Safety & Causality-Driven PPE Protocols
Operational Guide: Safe Handling and Disposal Procedures for 5,6,7-Trifluoro-1H-indole
As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling polyfluorinated heteroaromatics. 5,6,7-Trifluoro-1H-indole (CAS: 247564-64-3) is a highly valuable scaffold in medicinal chemistry, but its tri-fluorinated structure imparts significant lipophilicity and environmental persistence. Proper disposal is not just a regulatory formality; it is a critical scientific obligation.
Because the carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), standard biological or low-temperature chemical degradation is ineffective. This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Before initiating any disposal or cleanup procedures, personnel must be equipped with appropriate Personal Protective Equipment (PPE). Fluorinated indoles can act as severe skin and eye irritants and pose systemic toxicity risks upon inhalation or ingestion ()[1].
-
Double-Glove System: Wear a chemical-resistant outer glove (e.g., butyl rubber or neoprene) over a standard nitrile inner glove. Causality: Halogenated organic solvents and dissolved fluorinated compounds can permeate standard nitrile over time. The double-layer system provides a critical fail-safe against dermal exposure[2].
-
Ocular & Facial Protection: Chemical safety goggles combined with a full face shield are mandatory when handling liquid waste mixtures to prevent splash injuries.
-
Respiratory Protection: All waste transfer must occur within a certified Class II chemical fume hood. Causality: Minimizes inhalation exposure to volatile particulates or aerosolized halogenated solvents used in the reaction mixture[2].
Waste Classification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring regulatory compliance. Under EPA guidelines, 5,6,7-trifluoro-1H-indole is classified as a Halogenated Organic Compound (HOC) . Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or toxic gas release, and it drastically increases the cost of institutional waste processing.
Table 1: Quantitative Segregation Guidelines for Halogenated Waste
| Waste Stream Type | HOC Concentration | Required Action | Regulatory Basis |
| Trace Contamination | < 1,000 mg/kg | Segregate into standard Halogenated Organic Waste carboys. Do not mix with aqueous waste. | Standard Lab Protocol |
| High Concentration | ≥ 1,000 mg/kg | Mandatory segregation for High-Temp Incineration. Land disposal is strictly prohibited. | [3] |
| Solid Waste | N/A (Pure powder or contaminated PPE) | Collect in dedicated, clearly labeled solid halogenated waste containers (e.g., double-bagged or in HDPE buckets). | [4] |
Step-by-Step Disposal Workflow
The following methodology outlines the standard operating procedure for the routine disposal of 5,6,7-trifluoro-1H-indole waste.
Step 1: Preparation Ensure the chemical fume hood is operational. Verify that the receiving waste container is compatible with halogenated organics (High-Density Polyethylene (HDPE) or glass are preferred; avoid standard polystyrene).
Step 2: Waste Transfer Carefully transfer the solid or liquid waste into the designated Halogenated Organic Waste container. If the waste is in a solvent, ensure the solvent is also compatible with the container. Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion.
Step 3: Labeling and Documentation Label the container immediately. Causality: Unidentified waste poses the highest risk to Environmental Health & Safety (EH&S) personnel.
-
Write the full chemical name : "5,6,7-trifluoro-1H-indole". Do NOT use abbreviations like "TFI" or chemical formulas[2].
-
Indicate the primary hazard: "Toxic / Halogenated Organic".
-
Record the accumulation start date.
Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA. The container must be kept closed at all times unless actively adding waste. Place the container inside a secondary containment tray to capture any potential leaks.
Step 5: EH&S Coordination and High-Temperature Incineration Arrange for pickup with your institutional EH&S department. Because of the stable C-F bonds, this waste must be directed to an EPA-approved facility for high-temperature incineration (>1000°C) to ensure complete thermal degradation into mineralized fluorides, preventing the release of toxic fluoro-dioxins ()[5].
Figure 1: Step-by-step operational workflow for the segregation and disposal of halogenated organic waste.
Emergency Spill Remediation Protocol
In the event of an accidental spill of 5,6,7-trifluoro-1H-indole, immediate and methodical action is required to prevent environmental contamination and personnel exposure.
Step 1: Isolation Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
Step 2: Containment & Neutralization
-
For Dry Powder Spills: Do not sweep dry powder, as this aerosolizes toxic particulates. Instead, gently cover the spill with damp absorbent pads or use a specialized HEPA-filtered vacuum ()[1].
-
For Liquid Solutions: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do NOT use combustible materials like sawdust.
Step 3: Collection and Decontamination Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag or bucket. Wash the contaminated surface with a suitable organic solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all rinsate and cleaning materials as Halogenated Organic Waste.
Figure 2: Rapid response workflow for 5,6,7-trifluoro-1H-indole spills.
References
-
U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." EPA.gov. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling 5,6,7-trifluoro-1H-indole
As a Senior Application Scientist, I frequently oversee the integration of fluorinated heterocycles into early-stage drug discovery pipelines. The indole scaffold is a "privileged structure" in medicinal chemistry, and the strategic incorporation of fluorine atoms—such as in 5,6,7-trifluoro-1H-indole (CAS: 247564-64-3) —can dramatically enhance a molecule's binding affinity, metabolic stability, and membrane permeability (). However, the same physicochemical properties that make fluorinated indoles valuable therapeutics also dictate strict, non-negotiable handling protocols.
This guide provides a self-validating, step-by-step operational framework for handling 5,6,7-trifluoro-1H-indole. By understanding the causality behind each safety measure, your laboratory can build deep trust in its operational protocols and maintain the highest standards of scientific integrity.
Hazard Profile & Causality
Before selecting Personal Protective Equipment (PPE), we must analyze the chemical's specific hazard profile. According to standardized Safety Data Sheets (SDS) (), 5,6,7-trifluoro-1H-indole presents the following Globally Harmonized System (GHS) hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Because this compound is typically supplied as a fine solid powder, the primary vectors for exposure are aerosolization (inhalation of dust) and direct dermal/ocular contact during weighing and transfer.
PPE Matrix: The Causality Behind the Gear
Do not just wear PPE; understand why it is required. The table below outlines the mandatory PPE for handling this compound, grounded in its specific GHS hazard statements ().
| PPE Category | Specification | Hazard Mitigated | Causality & Scientific Rationale |
| Eye Protection | Chemical safety goggles (EN166/NIOSH approved). | H319 (Serious Eye Irritation) | Standard safety glasses lack orbital seals. Fine fluorinated indole dust can easily bypass standard glasses, reacting with the aqueous environment of the eye to cause severe irritation. |
| Hand Protection | Disposable Nitrile gloves (minimum 4-5 mil thickness). Double-gloving is mandatory. | H315 (Skin Irritation) | Nitrile provides an excellent barrier against solid organic powders. Double-gloving creates a self-validating system: if the outer glove is contaminated, it can be shed immediately without exposing the skin. |
| Body Protection | Flame-retardant laboratory coat (fully buttoned) and closed-toe shoes. | H315 (Skin Irritation) | Minimizes exposed dermal surface area. The lab coat acts as a primary physical barrier against accidental spills or static-cling of the powder. |
| Respiratory Protection | N95 particulate respirator (if handled outside a hood). | H335 (Respiratory Irritation), H302 (Ingestion) | While all handling must occur in a fume hood, a respirator is required during spill cleanup to prevent inhalation of aerosolized particulates, which can lead to systemic absorption. |
Operational Workflow: Step-by-Step Methodologies
A safety protocol is only effective if it is executed flawlessly. Follow these step-by-step methodologies to ensure a secure workflow.
Phase 1: Preparation and Weighing
-
Engineering Controls First: Verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle 5,6,7-trifluoro-1H-indole on an open bench.
-
Static Mitigation: Fluorinated organic powders often exhibit high static charge, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the analytical balance with an anti-static ionizing brush or use a static eliminator device before opening the chemical bottle.
-
PPE Verification: Don chemical safety goggles, a buttoned lab coat, and two pairs of nitrile gloves.
-
Transfer: Use a clean, dedicated micro-spatula. Slowly transfer the 5,6,7-trifluoro-1H-indole to a tared weighing boat. Keep the source bottle as close to the balance as possible to minimize the transit path of the powder.
Phase 2: Reaction Setup and Solvent Addition
-
Containment: Once weighed, immediately transfer the powder into the reaction vessel (e.g., a round-bottom flask or scintillation vial).
-
Solvent Quenching: To prevent aerosolization, do not agitate the dry powder. Slowly add your reaction solvent (e.g., DMF, DCM, or THF) down the side of the vessel to wet the solid gently.
-
Sealing: Seal the vessel (using a septum or cap) before removing it from the fume hood to transfer to a stirrer or heating mantle.
Phase 3: Decontamination and Waste Disposal
-
Tool Decontamination: Rinse the spatula and weighing boat with a compatible organic solvent (like acetone) directly into a designated hazardous waste container inside the fume hood.
-
Glove Disposal: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a solid hazardous waste bin.
-
Halogenated Waste Segregation: 5,6,7-trifluoro-1H-indole contains fluorine. All liquid waste generated from its dissolution or reaction must be strictly segregated into "Halogenated Organic Waste" containers to prevent dangerous reactions with non-halogenated streams and to comply with environmental incineration regulations.
Emergency Response & Spill Management
-
Small Powder Spill (< 50g): Do not sweep dry powder, as this generates dust. Gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the wetted material into a hazardous waste bag.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes.
Workflow Visualization
The following diagram illustrates the critical safety checkpoints when handling 5,6,7-trifluoro-1H-indole.
Operational safety workflow for handling 5,6,7-trifluoro-1H-indole, from PPE verification to disposal.
References
-
MDPI. "Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications." Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
